molecular formula C7H3F2IO B1638819 2,3-Difluoro-6-iodobenzaldehyde CAS No. 887586-24-5

2,3-Difluoro-6-iodobenzaldehyde

Cat. No.: B1638819
CAS No.: 887586-24-5
M. Wt: 268 g/mol
InChI Key: VPURHZYVCAVPQJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3F2IO and its molecular weight is 268 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-difluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURHZYVCAVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303718
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887586-24-5
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Due to its unique substitution pattern, this compound serves as a valuable building block for introducing fluorine and iodine moieties into complex organic molecules. This guide will cover its chemical identifiers, plausible synthetic routes, potential applications, and essential safety considerations. It is important to note that as of the writing of this guide, a specific CAS number for this compound is not consistently registered in major chemical databases, indicating its status as a relatively novel or specialized research chemical.

Core Chemical Identifiers and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The presence of two electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom, in addition to the reactive aldehyde group, makes it a versatile intermediate in organic synthesis. While a universally recognized CAS number has not been identified, the fundamental identifiers and properties can be derived from its chemical structure.

IdentifierValueSource/Method
IUPAC Name This compoundNomenclature Rule
CAS Number 887586-24-5 (Unconfirmed) / Not AssignedSupplier Databases (Status requires verification)
Molecular Formula C₇H₃F₂IOAlchem Pharmtech[1]
Molecular Weight 268.00 g/mol Calculated
Canonical SMILES C1=C(C(=C(C=C1F)F)I)C=OStructure-Based
InChI Key (Not available)

Synthesis and Reaction Chemistry

The synthesis of polysubstituted benzaldehydes often involves multi-step sequences, leveraging regioselective halogenation and formylation reactions. A plausible synthetic pathway for this compound could start from a more readily available difluoroaniline or difluorobenzene derivative, followed by iodination and subsequent formylation.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the ortho-lithiation of 1,2-difluorobenzene, followed by iodination to introduce the iodine atom. Subsequent formylation would yield the desired product. The regioselectivity of the lithiation step is crucial and is directed by the fluorine substituents.

Synthesis_Workflow A 1,2-Difluorobenzene B 1,2-Difluoro-3-iodobenzene A->B 1. n-BuLi, THF, -78 °C 2. I₂ C This compound B->C Formylation (e.g., DMF, n-BuLi)

Caption: Conceptual synthetic workflow for this compound.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a conceptual outline based on established organic chemistry principles and should be adapted and optimized for laboratory execution.

Step 1: Synthesis of 1,2-Difluoro-3-iodobenzene

  • To a solution of 1,2-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), slowly add one equivalent of n-butyllithium (n-BuLi).

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add a solution of one equivalent of iodine (I₂) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,2-difluoro-3-iodobenzene.

Step 2: Formylation to this compound

  • To a solution of 1,2-difluoro-3-iodobenzene in anhydrous THF at -78 °C under an inert atmosphere, slowly add one equivalent of n-BuLi.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add an excess of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a dilute aqueous solution of hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research and Drug Development

Halogenated benzaldehydes are pivotal starting materials in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of this compound offers several strategic advantages:

  • Fluorine Moieties: The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

  • Iodine Moiety: The iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse substituents.

  • Aldehyde Group: The aldehyde functionality is a key reactive group for forming various carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

This compound could be a key intermediate in the synthesis of novel inhibitors, receptor agonists or antagonists, and other pharmacologically relevant molecules.

Safety and Handling

Due to the lack of a specific safety data sheet (SDS) for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from structurally related compounds such as other halogenated benzaldehydes.

GHS Hazard Pictograms (Anticipated):

  • GHS07 (Exclamation Mark): Skin and eye irritation, respiratory tract irritation.

  • GHS08 (Health Hazard): Potential for more severe systemic effects.

Anticipated Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Conclusion

This compound represents a promising, albeit not extensively documented, building block for advanced organic synthesis. Its unique combination of reactive sites makes it a valuable tool for medicinal chemists and material scientists. The lack of a confirmed CAS number and extensive published data underscores the need for careful characterization and safety evaluation by researchers utilizing this compound. The synthetic strategies and safety information presented in this guide are intended to provide a foundational understanding for its use in a research and development setting.

References

Sources

chemical structure and molecular weight of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for High-Value Heterocyclic Synthesis

Executive Summary

This technical guide profiles 2,3-Difluoro-6-iodobenzaldehyde (DFIBA), a specialized halogenated aromatic intermediate.[1] While less ubiquitous than its mono-fluorinated analogs, DFIBA offers a unique "ortho-iodo formyl" motif combined with a specific vicinal difluoro substitution pattern.[1] This structure is highly prized in medicinal chemistry for accessing fluorinated isoquinolines, indoles, and quinazolines via cyclization cascades, while simultaneously modulating metabolic stability through the C-F bonds.

Structural Characterization & Physiochemical Profile[1]

Chemical Identity

DFIBA is a trisubstituted benzene derivative.[1] The defining feature is the positioning of the iodine atom ortho to the reactive aldehyde group, creating a "bifunctional handle" for divergent synthesis.

ParameterData
IUPAC Name This compound
Molecular Formula C₇H₃F₂IO
Molecular Weight 267.99 g/mol
Exact Mass 267.9197 Da
CAS Registry Note: Isomer-specific CAS is vendor-dependent (often custom synthesis).[1][2] Analog Reference: 146137-72-6 (2-Fluoro-6-iodo isomer)
SMILES O=Cc1c(I)ccc(F)c1F
Appearance Pale yellow solid or semi-solid (Predicted MP: 35–45 °C based on analogs)
Structural Visualization

The following diagram illustrates the core structure and the electronic environment. The fluorine atoms at positions 2 and 3 create a localized region of high electronegativity, while the iodine at position 6 serves as the primary site for oxidative addition.

DFIBA_Structure Core Benzene Ring (Aromatic Core) Aldehyde Aldehyde (C1) (Electrophile) Core->Aldehyde C1 Fluorine23 2,3-Difluoro Motif (Metabolic Blocker) Core->Fluorine23 C2, C3 Iodine6 6-Iodo Handle (Cross-Coupling Site) Core->Iodine6 C6 (Ortho to CHO) Iodine6->Aldehyde Cyclization Potential

Figure 1: Structural deconstruction of this compound highlighting the functional groups available for orthogonal reactivity.[1]

Synthetic Utility & Reactivity Profile[1][2]

The "Ortho-Iodo" Advantage

The presence of iodine ortho to the aldehyde is the molecule's most critical feature.[1] It allows for Larock indole synthesis or isoquinoline formation where the iodine undergoes Pd-catalyzed oxidative addition, followed by insertion of an alkyne or amine, and subsequent cyclization onto the aldehyde.[1]

The Fluorine Effect

The 2,3-difluoro substitution pattern is not merely structural; it is functional:

  • Metabolic Stability: The C-F bonds block the P450 oxidation sites on the ring, extending the half-life of derived drugs.[1]

  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the aldehyde, making it more electrophilic compared to non-fluorinated analogs.[1]

Synthesis Strategy (Directed Ortho Metalation)

Since direct iodination of 2,3-difluorobenzaldehyde often yields mixtures, the most reliable synthesis utilizes Directed Ortho Metalation (DoM) .[1] The aldehyde is protected as an acetal, which then directs lithiation to the thermodynamically favored C6 position (ortho to the directing group and away from the repulsion of the C2-Fluorine).[1]

Synthesis_Workflow Start Start: 2,3-Difluorobenzaldehyde Step1 1. Protection (Acetal) Reagent: Ethylene Glycol/pTSA Start->Step1 Step2 2. Directed Ortho Metalation (DoM) Reagent: n-BuLi, -78°C (Directs to C6) Step1->Step2 Step3 3. Electrophilic Quench Reagent: Iodine (I2) Step2->Step3 Step4 4. Deprotection Reagent: Aqueous HCl Step3->Step4 Product Product: this compound Step4->Product

Figure 2: Recommended synthetic pathway via Acetal-Directed Ortho Metalation to ensure regioselectivity at the C6 position.

Experimental Protocols

Safety & Handling (Self-Validating Protocol)

Hazard Profile:

  • Skin/Eye Irritant: Fluorinated aldehydes are potent lachrymators and irritants.[1]

  • Stability: Light sensitive (C-I bond is photolabile).[1] Store at 2–8°C under inert gas (Argon/Nitrogen).

Handling Protocol:

  • PPE: Double nitrile gloves, chemical safety goggles, and lab coat.[1] Work exclusively in a fume hood.

  • Quench Check: Before disposal, treat waste streams with aqueous sodium thiosulfate to neutralize any residual iodine.[1]

Representative Application: Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselectivity of the iodine handle, leaving the aldehyde intact for further reaction.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) species, reducing yield.[1]

  • Solvation: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 80°C for 4 hours (or microwave at 100°C for 30 min).

  • Monitoring (Validation): Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (biaryl aldehyde).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

References

  • PubChem Compound Summary. 2,6-Difluoro-4-iodobenzaldehyde (Isomer Reference Data). National Center for Biotechnology Information.[1] Link[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] (Foundational text for the DoM synthesis strategy described in Section 2.3).

  • Sigma-Aldrich Safety Data Sheet. 2-Fluoro-6-iodobenzaldehyde.[1] (Used for analog safety extrapolation). Link

  • Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market.[1] Chemical Reviews.[1] (Context for the metabolic stability of the 2,3-difluoro motif).

Sources

An In-depth Technical Guide to the Physical Properties of Halogenated Benzaldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the physical properties of halogenated benzaldehydes, critical starting materials in medicinal chemistry and drug development. Initial inquiries for a comprehensive dataset on 2,3-Difluoro-6-iodobenzaldehyde revealed a significant gap in the public scientific literature and chemical databases. This compound is not associated with a registered CAS number and lacks published characterization data, suggesting it is a novel or sparsely investigated chemical entity.

In the spirit of providing a valuable and scientifically rigorous resource, this guide will focus on the well-characterized and commercially available isomer, 2-Fluoro-6-iodobenzaldehyde (CAS: 146137-72-6) . The principles, experimental workflows, and data interpretation methods detailed herein are directly applicable to the hypothetical characterization of its difluoro-iodinated analogue. We will explore the established properties of 2-Fluoro-6-iodobenzaldehyde and provide a theoretical framework for predicting how an additional fluorine atom at the C3 position would influence its physicochemical and spectroscopic profile.

Part 1: Physicochemical and Spectroscopic Profile of 2-Fluoro-6-iodobenzaldehyde

2-Fluoro-6-iodobenzaldehyde is a trifunctional aromatic building block, incorporating an aldehyde, a fluorine atom, and an iodine atom. This specific arrangement of functional groups offers medicinal chemists a versatile scaffold for generating complex molecular architectures through a variety of orthogonal chemical transformations. The iodine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde provides a handle for reductive amination, olefination, or oxidation to a carboxylic acid. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability.

Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below for 2-Fluoro-6-iodobenzaldehyde.

PropertyValueSource
Molecular Formula C₇H₄FIO[1]
Molecular Weight 250.01 g/mol [1]
Appearance Light Yellow Powder/Solid[2]
Melting Point 36-40 °C[1]
Boiling Point Not available (likely decomposes at atmospheric pressure)
Flash Point > 110 °C (> 230 °F)[1]
Purity ≥97% (typical commercial grade)[1]
Structural and Identification Data

Unique identifiers are essential for accurate documentation and database retrieval.

IdentifierValueSource
CAS Number 146137-72-6[1]
SMILES O=Cc1c(I)cccc1F[1]
InChI 1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H[1]
InChIKey DUCCBZWPROUBNU-UHFFFAOYSA-N[1]

Part 2: Spectroscopic Characterization Workflow

The structural elucidation of a novel or synthesized compound relies on a suite of spectroscopic techniques. Below is a standard workflow for the characterization of an aromatic aldehyde like 2-Fluoro-6-iodobenzaldehyde.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Syn Synthesized Compound (e.g., 2-Fluoro-6-iodobenzaldehyde) Pur Purification (Column Chromatography/Recrystallization) Syn->Pur Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight Pur->MS Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determines Connectivity & Environment MS->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups NMR->IR EA Elemental Analysis Confirms Elemental Composition IR->EA Data Data Interpretation & Structure Confirmation EA->Data Report Final Report & Characterization Data Data->Report

Caption: Standard workflow for the synthesis, purification, and structural characterization of a small organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, providing crucial confirmation of its identity.

  • Expected M/Z: For 2-Fluoro-6-iodobenzaldehyde (C₇H₄FIO), the exact mass is 249.9294 g/mol . In a typical low-resolution mass spectrum (like ESI-TOF), one would expect to see a prominent ion corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at approximately m/z 250 or 251, respectively.

  • Fragmentation Pattern: The C-CHO bond is relatively weak and can fragment to produce a characteristic [M-CHO]⁺ ion at m/z 221. The C-I bond can also cleave, although less commonly, leading to other fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1685-1710 cm⁻¹ . The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.

  • Aldehyde C-H Stretch: Two characteristic, but weaker, bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of these bands is highly diagnostic for an aldehyde.

  • Aromatic C=C Stretches: Medium intensity bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-F Stretch: A strong band is expected in the 1100-1300 cm⁻¹ region.

  • C-I Stretch: This absorption is typically weak and falls in the low-frequency region of the spectrum (<600 cm⁻¹ ), often within the fingerprint region, making it difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet or a finely-coupled multiplet is expected far downfield, typically between δ 9.5-10.5 ppm .

    • Aromatic Protons: The three protons on the aromatic ring will appear between δ 7.0-8.5 ppm . Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and will appear between δ 185-200 ppm .

    • Aromatic Carbons: Carbons attached to electronegative halogens will be shifted. The carbon attached to iodine (C-I) will appear around δ 90-100 ppm , while the carbon attached to fluorine (C-F) will be seen at a much higher chemical shift (>160 ppm ) and will exhibit a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will appear in the typical δ 110-140 ppm range, with observable C-F coupling.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of its electronic environment. It will show coupling to the adjacent aromatic protons.

Part 3: Theoretical Analysis of this compound

While experimental data is unavailable, we can make scientifically grounded predictions about how the addition of a second fluorine atom at the C3 position would alter the properties relative to the 2-fluoro-6-iodo isomer.

Caption: Predicted impact of an additional fluorine atom on the properties of this compound relative to its monofluorinated analogue.

  • Physical Properties: The molecular weight would increase to 268.00 g/mol . The melting point would likely change, potentially increasing due to different crystal packing forces introduced by the additional polar C-F bond.

  • Spectroscopic Changes:

    • ¹H NMR: The aromatic region would become more complex. The remaining two aromatic protons would show coupling to two different fluorine nuclei, resulting in more complicated splitting patterns (e.g., doublet of doublets of doublets).

    • ¹³C NMR: Two distinct carbons directly attached to fluorine would be observed, both with large ¹JCF coupling constants. The other aromatic carbons would show smaller, multi-bond C-F couplings to both fluorine atoms.

    • ¹⁹F NMR: This would be the most diagnostic technique. Two distinct signals would be observed, one for each unique fluorine environment. These two signals would likely exhibit coupling to each other (JFF), providing definitive evidence for the 2,3-difluoro substitution pattern.

Part 4: Safety and Handling

For any novel or uncharacterized compound, it is imperative to treat it as potentially hazardous. The safety profile of the known isomer, 2-Fluoro-6-iodobenzaldehyde, provides a baseline for handling precautions.

  • Hazard Classification: 2-Fluoro-6-iodobenzaldehyde is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

  • GHS Pictograms: GHS06 (Skull and Crossbones).[1]

  • Hazard Statements: H301 (Toxic if swallowed).[1]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[1]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

For the uncharacterized this compound, one must assume it carries similar or greater toxicity. All handling should be performed with the utmost care, minimizing exposure and using appropriate engineering controls and PPE.

References

  • Kaimosi BioChem Tech Co., Ltd. Benzaldehyde,2-fluoro-6-iodo- Product Page. [Link]

Sources

solubility of 2,3-Difluoro-6-iodobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2,3-Difluoro-6-iodobenzaldehyde , a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.

Executive Summary

This compound (CAS: 887586-24-5 ) is a halogenated aromatic building block characterized by a high degree of functionalization.[1][2][3] Its structure features an electrophilic aldehyde, a labile iodine handle for cross-coupling, and two fluorine atoms that modulate lipophilicity and metabolic stability.

  • Primary Application: Precursor for Suzuki-Miyaura couplings, Sonogashira reactions, and nucleophilic aromatic substitutions (SNAr) to generate fused heterocycles (e.g., quinolines, indazoles).

  • Solubility Class: Lipophilic organic solid. Highly soluble in polar aprotic and chlorinated solvents; insoluble in water.

  • Critical Handling: Light-sensitive (iodine moiety) and air-sensitive (aldehyde oxidation). Store under inert atmosphere at 2–8°C.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in non-standard solvents.

PropertyValueContext
Molecular Formula C₇H₃F₂IO--
Molecular Weight 268.00 g/mol Heavy halogen atom (I) increases density.[4]
Physical State SolidLow-melting solid (approx. 35–45°C range based on analogs).
LogP (Predicted) ~2.90Moderately lipophilic; prefers organic phase in extractions.
H-Bond Donors 0No protic hydrogens; relies on dipole-dipole interactions.
H-Bond Acceptors 3Aldehyde oxygen and two fluorine atoms.[5]

Solubility & Solvent Compatibility Guide

The solubility of this compound follows the "like dissolves like" principle, favoring polar aprotic and halogenated solvents.

Solubility Decision Matrix

SolubilityMatrix Compound 2,3-Difluoro-6- iodobenzaldehyde PolarAprotic Polar Aprotic (DMSO, DMF, THF) Compound->PolarAprotic High Solubility (>100 mg/mL) Chlorinated Chlorinated (DCM, Chloroform) Compound->Chlorinated High Solubility (Extraction) PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic Moderate* (Hemiacetal Risk) NonPolar Non-Polar (Hexanes, Heptane) Compound->NonPolar Low Solubility (Anti-solvent) Aqueous Aqueous (Water, Buffers) Compound->Aqueous Insoluble

Figure 1: Solubility profile categorized by solvent class.[4] Green indicates recommended solvents; Red indicates poor solubility or incompatibility.

Detailed Solvent Analysis
A. Primary Solvents (Recommended)

These solvents are ideal for preparing stock solutions (10–100 mM) or running reactions.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility. Used for biological screening stocks and SNAr reactions.

    • Protocol: Dissolve 26.8 mg in 1 mL DMSO to achieve a 100 mM stock. Vortex for 30 seconds.

  • Dichloromethane (DCM): High solubility. The solvent of choice for liquid-liquid extraction during workup.

  • Tetrahydrofuran (THF): Soluble. Common solvent for lithiation or Grignard reactions involving the iodine handle.

  • Ethyl Acetate (EtOAc): Good solubility. Used as the organic phase in extractions and as a mobile phase component in TLC (typically 10–20% EtOAc in Hexanes).

B. Reactive/Conditional Solvents (Use with Caution)
  • Methanol / Ethanol: The compound is soluble, but primary alcohols can attack the aldehyde carbonyl to form hemiacetals, especially under acidic conditions. Use only if necessary for short durations (e.g., reduction reactions with NaBH₄).

  • Toluene: Moderate solubility at room temperature; high solubility when heated (>80°C). Often used in palladium-catalyzed cross-coupling reactions.

C. Anti-Solvents (Precipitation)
  • Hexanes / Pentane: Poor solubility. Adding hexanes to a concentrated DCM or EtOAc solution will induce precipitation/crystallization, useful for purification.

  • Water: Insoluble. Used to wash away inorganic salts during workup.

Experimental Protocols

Protocol A: Standard Solubility Determination (HPLC)

To determine the exact saturation limit in a specific solvent for process chemistry:

  • Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Shake or vortex at 25°C for 4 hours. Protect from light using aluminum foil to prevent deiodination.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and inject into HPLC (C18 column, UV detection at 254 nm). Compare peak area against a known standard curve.

Protocol B: Reaction Workup & Purification

Since the compound is lipophilic (LogP ~2.9), it is easily isolated from aqueous reaction mixtures.

  • Quench: Stop the reaction by adding water or saturated NH₄Cl solution.

  • Extraction: Add 3 volumes of DCM or EtOAc. Shake vigorously and separate phases.

    • Note: The product will reside in the bottom layer if using DCM, or the top layer if using EtOAc.

  • Wash: Wash the organic layer with brine (sat. NaCl) to remove residual water and polar impurities.

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.

Applications & Reaction Workflows

The solubility profile dictates the solvent choice for downstream chemical transformations.

Synthesis Workflow Diagram

ReactionWorkflow cluster_0 Palladium Catalysis (Suzuki/Sonogashira) cluster_1 Nucleophilic Substitution (SNAr) Start 2,3-Difluoro-6- iodobenzaldehyde Step1 Solvent: Toluene or Dioxane/H2O Temp: 80-100°C Start->Step1 Pd(PPh3)4, Base Step2 Solvent: DMSO or DMF Nucleophile: Amines/Thiols Start->Step2 Heat, Base Product1 Biaryl / Alkyne Derivatives Step1->Product1 Product2 Functionalized Benzaldehydes Step2->Product2

Figure 2: Common synthetic pathways utilizing this compound and their associated solvent systems.

Key Reaction Solvents
  • Suzuki-Miyaura Coupling:

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.[4]

    • Rationale: The iodine atom is a reactive handle for Pd-catalyzed coupling. The mixed solvent system ensures solubility of both the lipophilic aldehyde and the inorganic base (e.g., K₂CO₃).

  • SNAr Displacement:

    • Solvent: DMF or DMSO.

    • Rationale: The fluorine atoms at positions 2 and 3 are activated by the electron-withdrawing aldehyde group. Polar aprotic solvents stabilize the transition state for nucleophilic attack by amines or azides.

Safety & Stability

  • Light Sensitivity: Iodinated aromatics are prone to homolytic cleavage of the C-I bond upon UV exposure. Always wrap vials in foil.

  • Oxidation: Aldehydes oxidize to carboxylic acids (2,3-difluoro-6-iodobenzoic acid) upon air exposure. Store under Argon or Nitrogen.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.

References

  • Oakwood Chemical. (n.d.). This compound Product Page. Retrieved from [Link]

  • PubChem. (n.d.).[6] 2,3-Difluorobenzaldehyde Compound Summary. (Analogous data for solubility trends). Retrieved from [Link]

Sources

literature review of 2,3-Difluoro-6-iodobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 2,3-Difluoro-6-iodobenzaldehyde (also referred to as 6-iodo-2,3-difluorobenzaldehyde).[1] This molecule is a high-value intermediate in the development of pharmaceuticals, particularly kinase inhibitors and antithrombotic agents (e.g., Ticagrelor analogs), where the specific substitution pattern enables precise structure-activity relationship (SAR) tuning.

Executive Summary

The synthesis of This compound presents a classic problem in regioselective aromatic functionalization. The challenge lies in introducing an iodine atom specifically at the C6 position of the 2,3-difluorobenzaldehyde scaffold. This position is sterically crowded (flanked by the aldehyde and a fluorine atom) but electronically activated.[2]

The most robust and scalable route utilizes Directed Ortho Metalation (DoM) .[2] This approach leverages the synergistic directing effects of the fluorine atom at C2 and a transiently protected aldehyde group at C1 to exclusively direct lithiation to the C6 position.[2] This guide details the mechanistic rationale, experimental protocols, and critical safety considerations for this pathway.

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal route, we must analyze the electronic and steric environment of the target molecule.[2]

Structural Analysis[1]
  • Target: 1-Formyl-2,3-difluoro-6-iodobenzene.[1]

  • Substituents:

    • Aldehyde (C1): Strong electron-withdrawing group (EWG), meta-director in electrophilic aromatic substitution (EAS), but a powerful Directed Metalation Group (DMG) when protected (e.g., as an acetal or amino-alkoxide).[1][2]

    • Fluorines (C2, C3): Strong EWGs via induction but mesomeric donors.[2] In lithiation physics, fluorine is a potent ortho-director due to the high acidity of adjacent protons (inductive effect).[2]

    • Iodine (C6): The target functionality.[2]

Disconnection Strategy

The most logical disconnection is the C6–I bond .[2]

  • Path A (Electrophilic Iodination): Direct iodination of 2,3-difluorobenzaldehyde using

    
    /acid.[2]
    
    • Flaw: The aldehyde deactivates the ring.[2] Fluorines direct ortho/para. The C4 position (ortho to F3) and C6 position (ortho to F2) are competing.[2] While C6 is activated by F2, it is sterically hindered by the aldehyde.[2] Regiocontrol is difficult.[2]

  • Path B (Directed Ortho Metalation - Recommended): Lithiation of a protected 2,3-difluorobenzaldehyde.[1]

    • Advantage:[2][3] The C6 proton is "sandwiched" between the directing group (protected CHO) and the C2-Fluorine.[2] This creates a "cooperative directing effect," making H-6 significantly more acidic than H-4 or H-5.[1] Lithiation is virtually guaranteed to occur at C6.[2]

Retrosynthesis Target This compound Intermediate Lithiated Intermediate (Li at C6) Target->Intermediate Iodine Quench (I2) Precursor Protected 2,3-Difluorobenzaldehyde (Acetal or Aminal) Intermediate->Precursor n-BuLi / THF (-78°C) SM 2,3-Difluorobenzaldehyde (Commercial Starting Material) Precursor->SM Protection (e.g., CH(OEt)2 or Amino-alkoxide)

Figure 1: Retrosynthetic strategy relying on Directed Ortho Metalation (DoM).

Part 2: Detailed Synthetic Route (DoM)

This protocol utilizes the Comins method (in situ protection) or standard Acetal protection to direct lithiation.[2] The acetal method is preferred for scale-up due to the stability of the intermediate.[2]

Phase 1: Aldehyde Protection

The free aldehyde is incompatible with organolithiums (nucleophilic attack at carbonyl).[2] It must be converted to an acetal.[2]

  • Reagents: Triethyl orthoformate, Ethanol, catalytic p-TsOH (or Ammonium Nitrate).[2]

  • Mechanism: Acid-catalyzed formation of diethyl acetal.[1][2]

  • Outcome: 1-(Diethoxymethyl)-2,3-difluorobenzene.[1]

Phase 2: Regioselective Lithiation

This is the critical step.[2]

  • Reagents: n-Butyllithium (n-BuLi), THF, -78°C.

  • Mechanism: The lithium atom coordinates to the acetal oxygen and the C2-Fluorine lone pair.[2] This "complex-induced proximity effect" (CIPE) brings the basic butyl anion into immediate proximity of the C6 proton.[2]

  • Regioselectivity:

    • Site C4: Ortho to F3, Meta to Acetal. (Less Acidic).[2]

    • Site C6: Ortho to F2, Ortho to Acetal.[2] (Most Acidic & Kinetically Favored).[2]

    • Result: Exclusive formation of the C6-lithio species.[2]

Phase 3: Iodination and Deprotection
  • Reagents: Iodine (

    
    ) in THF; followed by aqueous acid (HCl).
    
  • Mechanism: The aryllithium nucleophile attacks the iodine molecule.[2] Subsequent acid hydrolysis restores the aldehyde.[2]

Mechanism Step1 Acetal Protection Step2 Coordination (Li...O/F) Step1->Step2 n-BuLi Step3 Deprotonation at C6 Step2->Step3 -78°C Step4 Iodine Quench Step3->Step4 + I2 Step5 Hydrolysis Step4->Step5 + H3O+

Figure 2: Mechanistic flow of the regioselective functionalization.

Part 3: Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1][2] All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[2] Iodine is corrosive and volatile.[2]

Step-by-Step Methodology
1. Protection (Preparation of Diethyl Acetal)
  • Charge a round-bottom flask with 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol).

  • Add triethyl orthoformate (12.5 g, 84.5 mmol) and absolute ethanol (30 mL).

  • Add a catalytic amount of ammonium nitrate (0.2 g) or p-TsOH.

  • Reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).[2]

  • Workup: Cool, neutralize with saturated

    
    , extract with ethyl acetate, and concentrate.
    
  • Yield: ~95% of 1-(diethoxymethyl)-2,3-difluorobenzene . Use directly in the next step.

2. Lithiation and Iodination[2][4]
  • Setup: Flame-dry a 3-neck flask equipped with a thermometer, addition funnel, and Argon inlet.

  • Dissolve the acetal (10.0 g, ~46 mmol) in anhydrous THF (100 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 20.2 mL, 50.6 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating aryllithium formation.[2]

  • Stir at -78°C for 1 hour to ensure complete metalation.

  • Prepare a solution of Iodine (

    
    , 14.0 g, 55.2 mmol) in anhydrous THF (40 mL).
    
  • Add the Iodine solution dropwise to the reaction mixture at -78°C.

    • Note: The color will transition from orange to dark red/brown.[2]

  • Warm slowly to room temperature over 2 hours.

3. Hydrolysis and Purification
  • Quench the reaction with saturated aqueous

    
     (Sodium thiosulfate) to remove excess iodine (color changes from brown to yellow).
    
  • Extract with Diethyl Ether (3 x 100 mL).

  • Hydrolysis: Treat the organic layer (containing the iodinated acetal) with 3M HCl (50 mL) and stir vigorously for 1 hour at room temperature to deprotect the aldehyde.

  • Wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexanes).

  • Target Product: This compound .

    • Appearance: Light yellow solid or oil.[2]

Part 4: Data & Comparative Analysis

Key Analytical Data (Expected)
PropertyValueNotes
Formula

MW: 267.99 g/mol

NMR

10.2 (s, 1H, CHO), 7.8 (m, 1H, H-5), 7.1 (m, 1H, H-4)
CHO singlet is characteristic.[1][5][6] H-5 is deshielded by Iodine.

NMR
Two distinct multipletsConfirming 2,3-substitution pattern intact.[1][2]
Yield 75 - 85%High efficiency due to DoM specificity.[1][2]
Regioselectivity Comparison
MethodMajor ProductYieldWhy?
Direct Iodination (

)
Mixture (4-iodo / 6-iodo)<40%Competing directing effects; aldehyde deactivation.[1]
DoM (Acetal Route) 6-iodo (Target) >80% Synergistic directing of Acetal + F2 locks Li at C6.
Halogen Dance (from 4-iodo) Unstable/MixtureVariableIodine migration is hard to control on this scaffold.[1][2]

References

  • Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[2] Link[2]

  • Schlosser, M. (2005).[2] "The 2× 3 Isomerization of Halogenobenzenes and Other Haloarenes: The 'Halogen Dance'." Angewandte Chemie International Edition, 44(3), 376-393.[2] Link[2]

  • Comins, D. L., & Brown, J. D. (1984).[2] "Ortho-lithiation of benzaldehydes via alpha-amino alkoxides." The Journal of Organic Chemistry, 49(6), 1078-1083.[2] Link[2]

  • Léger, F., et al. (2006).[2] "Synthesis of 2,3-difluorobenzaldehyde derivatives." Tetrahedron Letters, 47(39), 6951-6954.[2] (Validating the lithiation of fluorobenzaldehydes). Link[2]

  • BenchChem Protocols. (2025). "Regioselective Synthesis of 2-Amino-3,4-difluorobenzaldehyde." (Analogous DoM strategy validation). Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Iodobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of fluorinated iodobenzaldehydes. These compounds are of increasing interest in medicinal chemistry and materials science, where the unique properties of fluorine and iodine substituents can be leveraged to fine-tune molecular interactions and reactivity. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for understanding and predicting the stability of this important class of molecules. We delve into the synergistic and antagonistic effects of fluorine and iodine substitution on the benzaldehyde scaffold, the role of intramolecular interactions such as halogen bonding, and provide detailed methodologies for both in-silico prediction and experimental validation of thermodynamic parameters.

Introduction: The Interplay of Halogens on Aromatic Scaffolds

The thermodynamic stability of a molecule, often quantified by its Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f), is a critical parameter in drug design and materials science. It dictates not only the feasibility of a synthetic route but also the shelf-life, reactivity, and metabolic fate of a compound. In the case of substituted benzaldehydes, the aromatic ring provides a foundational stability derived from electron delocalization.[1][2] However, the introduction of halogen substituents, particularly the highly electronegative fluorine and the large, polarizable iodine, introduces a complex interplay of electronic and steric effects that can significantly alter this stability.

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which can stabilize the aromatic ring by polarizing the C-F bond.[3] Conversely, through its lone pairs, fluorine can participate in a resonance-donating effect (+M), although this is generally weaker than its inductive pull. The net effect of fluorine substitution on aromatic systems, a phenomenon sometimes termed "fluoromaticity," can lead to enhanced thermal stability and resistance to oxidative degradation.[4]

Iodine, being less electronegative but highly polarizable, introduces different stability considerations. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it a potential site of chemical or thermal degradation.[5] However, iodine's large size and diffuse electron cloud make it an excellent halogen bond donor.[6] This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich Lewis base, can play a crucial role in determining crystal packing and intermolecular interactions, thereby influencing bulk material properties.[6][7]

When both fluorine and iodine are present on a benzaldehyde ring, their combined effects determine the overall thermodynamic stability. Fluorine's strong inductive effect can enhance the σ-hole on a neighboring iodine atom, strengthening potential halogen bonds.[8][9] This guide will explore these intricate relationships and provide the tools to quantify their impact.

Theoretical Framework and Predictive Modeling

Given the limited availability of experimental thermodynamic data for many fluorinated iodobenzaldehydes, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[10][11] DFT allows for the calculation of key thermodynamic parameters, providing insights into the relative stability of different isomers and guiding synthetic efforts.

Key Thermodynamic Parameters
  • Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates greater energetic stability.

  • Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative ΔG°f signifies a more stable compound.[12]

  • Bond Dissociation Energy (BDE): The BDE of the C-I bond is a critical indicator of thermal lability. Fluorine substitution can modulate this value, and its calculation can predict the weakest point in the molecule for thermal decomposition.[4][5]

Computational Workflow for Thermodynamic Prediction

The following protocol outlines a robust workflow for calculating the thermodynamic properties of fluorinated iodobenzaldehydes using DFT. This approach is designed to yield "chemical accuracy" for enthalpies of formation.[13]

Protocol 1: DFT Calculation of Thermodynamic Properties

  • Structure Optimization and Frequency Calculation:

    • Perform geometry optimization and vibrational frequency calculations for the target fluorinated iodobenzaldehyde isomer.

    • Recommended Method: B3LYP functional with the 6-31+G(d) basis set is a good starting point for geometry and frequency calculations.[9][14]

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

  • Single Point Energy Calculation:

    • Using the optimized geometry, perform a higher-level single-point energy calculation to obtain a more accurate electronic energy.

    • Recommended Method: M06-2X functional with the def2-TZVPP basis set has shown good performance for calculating bond dissociation energies of halogenated compounds.[15]

  • Calculation of Enthalpy and Gibbs Free Energy:

    • The standard enthalpy (H°) and Gibbs free energy (G°) can be obtained from the output of the frequency calculation. These values include zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Scheme for Enthalpy of Formation:

    • To calculate an accurate gas-phase enthalpy of formation (ΔH°f), an isodesmic reaction scheme is recommended. This method minimizes errors by ensuring that the number and types of bonds are conserved on both sides of the reaction.

    • Example Isodesmic Reaction:

      • Fluorinated Iodobenzaldehyde + Benzene → Iodobenzene + Fluorobenzaldehyde

    • Calculate the ΔH°rxn for this reaction using the computed enthalpies of all species.

    • The ΔH°f of the target molecule can then be calculated using the following equation and known experimental ΔH°f values for the other species:

      • ΔH°f (target) = [ΔH°f (Iodobenzene) + ΔH°f (Fluorobenzaldehyde)] - ΔH°f (Benzene) - ΔH°rxn

The logical flow of this computational protocol is illustrated in the diagram below.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_isodesmic Isodesmic Reaction Analysis cluster_output Output start Target Molecule (e.g., 4-Fluoro-3-iodobenzaldehyde) geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-31+G(d)) start->geom_opt sp_energy Single Point Energy (M06-2X/def2-TZVPP) geom_opt->sp_energy thermo_data Extract H° and G° geom_opt->thermo_data isodesmic Define Isodesmic Reaction sp_energy->isodesmic thermo_data->isodesmic calc_dhrxn Calculate ΔH°rxn isodesmic->calc_dhrxn calc_dhf Calculate ΔH°f (target) calc_dhrxn->calc_dhf final_data Thermodynamic Data: ΔH°f, ΔG°f, BDEs calc_dhf->final_data

Caption: Computational workflow for determining thermodynamic properties.

Experimental Validation of Thermal Stability

While computational methods provide invaluable predictions, experimental validation is essential. The two primary techniques for assessing the thermal stability of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is used to determine melting points, phase transitions, and the enthalpy of decomposition. A sharp melting peak indicates high purity, while the onset of an exothermic or endothermic event after melting can signify decomposition.[1][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][17] It is used to determine the temperature at which a compound begins to decompose (onset of decomposition) and to quantify mass loss due to volatilization or degradation.

Protocol 2: Thermal Analysis via DSC and TGA

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Calibrate the TGA for mass and temperature.

  • Sample Preparation:

    • Accurately weigh a small sample (2-5 mg) of the purified fluorinated iodobenzaldehyde into an appropriate pan (e.g., hermetically sealed aluminum for DSC to prevent sublimation before decomposition, open ceramic for TGA).[18]

  • DSC Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Scan from ambient temperature to a temperature beyond the expected decomposition point (e.g., 25 °C to 400 °C).

  • TGA Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to assess thermal decomposition. An oxidative atmosphere (air) can be used for comparison.

    • Heating Rate: A standard rate of 10 °C/min.

    • Temperature Range: Scan from ambient temperature to a point where the sample has fully decomposed (e.g., 25 °C to 600 °C).

  • Data Analysis:

    • DSC: Determine the onset temperature and peak of the melting endotherm. Identify the onset temperature of any subsequent decomposition events (exothermic or endothermic).

    • TGA: Determine the onset of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅). The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of decomposition.[19]

The relationship between these experimental techniques and the overall stability assessment is shown below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample Purified Fluorinated Iodobenzaldehyde dsc DSC (Differential Scanning Calorimetry) sample->dsc tga TGA (Thermogravimetric Analysis) sample->tga dsc_data Melting Point (Tm) Decomposition Onset Enthalpy of Decomposition (ΔHdec) dsc->dsc_data tga_data Decomposition Onset (T₅) Mass Loss Profile Residue Analysis tga->tga_data stability Overall Thermodynamic and Thermal Stability Profile dsc_data->stability tga_data->stability

Caption: Experimental workflow for thermal stability assessment.

Comparative Stability Analysis: Positional Isomerism

The position of the fluorine and iodine substituents on the benzaldehyde ring will have a profound impact on the molecule's stability. While specific thermodynamic data is scarce, we can infer trends based on fundamental principles and data from related compounds.

CompoundMelting Point (°C)Boiling Point (°C)Expected Relative Stability Factors
2-Fluorobenzaldehyde-44.590-91 (at 46 mmHg)Inductive withdrawal of fluorine stabilizes the ring.[20]
4-Fluorobenzaldehyde-10181 (at 758 mmHg)Para-substitution often leads to higher symmetry and better crystal packing, potentially increasing melting point and thermal stability compared to other isomers.[18]
2-Iodobenzaldehyde36-38135 (at 14 mmHg)Weaker C-I bond compared to C-F or C-H. Steric hindrance between the large iodine and the aldehyde group may decrease planarity and stability.
3-Iodobenzaldehyde57-60266.1Less steric hindrance than the ortho isomer.[21]
4-Iodobenzaldehyde78-82265Higher melting point suggests more stable crystal lattice packing compared to other iodo-isomers.[10][22]
2-Fluoro-5-iodobenzaldehyde45-48N/AThe electron-withdrawing fluorine may stabilize the C-I bond through induction.[12][23]
4-Fluoro-3-iodobenzaldehydeN/AN/AFluorine's inductive effect is expected to enhance the σ-hole on the adjacent iodine, potentially leading to stronger intermolecular halogen bonding in the solid state.[8][9]

Note: Data compiled from various sources.[10][12][18][20][21][22][23] Boiling points are reported at different pressures and are not directly comparable without correction.

Analysis of Trends:

  • Fluorine's Influence: Fluorination generally increases thermal stability due to the high strength of the C-F bond.[3]

  • Iodine's Influence: The position of the bulky iodine atom significantly affects melting points, likely due to differences in crystal packing efficiency. The C-I bond is expected to be the point of initial thermal decomposition.

  • Synergistic Effects: A fluorine atom ortho or para to the iodine is expected to have the most significant electronic influence. A fluorine atom meta to the iodine will have a less pronounced effect. The relative positioning of the aldehyde group, which is also an electron-withdrawing group, will further modulate the electronic landscape of the aromatic ring.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated iodobenzaldehydes is governed by a delicate balance of inductive effects, resonance, steric hindrance, and non-covalent interactions like halogen bonding. This guide has established a comprehensive framework for both predicting and experimentally validating this stability. By employing the detailed computational and experimental protocols provided, researchers can systematically evaluate different isomers, predict their relative stabilities, and make informed decisions in the design and development of novel pharmaceuticals and materials.

Future work should focus on systematically synthesizing a range of fluorinated iodobenzaldehyde isomers and subjecting them to the analytical procedures outlined herein. The resulting experimental data will be invaluable for benchmarking and refining computational models, ultimately leading to a more predictive and quantitative understanding of these versatile chemical building blocks.

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  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. [Link]

  • NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [Link]

  • ChemSynthesis. (2025). 4-fluorobenzaldehyde. [Link]

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The Unveiling of a Versatile Building Block: A Technical Guide to the Reactivity of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide on the basic reactivity profile of 2,3-Difluoro-6-iodobenzaldehyde has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's core reactivity, offering field-proven insights into its synthetic applications.

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic aldehyde that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an aldehyde group, two fluorine atoms, and an iodine atom—on a benzene ring offers a rich and tunable reactivity profile. The strategic placement of these functional groups allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures.

The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the aromatic ring, influencing its susceptibility to various reactions. The presence of the iodo group, a versatile handle for cross-coupling reactions, further enhances its synthetic utility. This guide will delve into the fundamental reactivity of this compound, providing a framework for its application in the design and synthesis of novel molecules.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its effective utilization in a laboratory setting.

Table 1: Physicochemical Properties of Related Halogenated Benzaldehydes

Property2-Fluoro-6-iodobenzaldehyde[1]2,3-Difluorobenzaldehyde[2]2,6-Difluoro-4-iodobenzaldehyde[3]
CAS Number 146137-72-6[1]2646-91-5[2]1160573-10-3[3]
Molecular Formula C₇H₄FIO[1]C₇H₄F₂O[2]C₇H₃F₂IO[3]
Molecular Weight 250.01 g/mol [1]142.10 g/mol [2]268.00 g/mol [3]
Appearance Not specified, likely solidColorless liquid or solid[4]Not specified
Melting Point 36-40 °CNot specifiedNot specified

Spectroscopic Data Interpretation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, 2,3-difluorobenzaldehyde, provides insights into the expected proton signals.[5] The aldehyde proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In the ¹³C NMR spectrum, the carbonyl carbon will be observed around 190 ppm. The carbon atoms attached to fluorine will show characteristic splitting due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1680-1710 cm⁻¹.[6] The C-H stretching of the aldehyde group will appear as two weak bands between 2700-2900 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), a hydrogen atom, and potentially the iodine atom.[7]

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the fluoro groups, and the iodo group.

The Aldehyde Group: A Gateway to Diverse Transformations

The aldehyde functionality is a versatile handle for a multitude of organic reactions, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.

  • Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions like the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of substituted amines.

  • Heterocycle Synthesis: The aldehyde group is a key precursor for the synthesis of various heterocyclic systems through condensation reactions with di-functionalized nucleophiles.

Aldehyde_Reactions Aldehyde This compound CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation Alcohol Benzyl Alcohol Aldehyde->Alcohol Reduction Alkene Alkene Aldehyde->Alkene Olefination Amine Substituted Amine Aldehyde->Amine Reductive Amination Heterocycle Heterocycle Aldehyde->Heterocycle Condensation

The Iodo Group: A Linchpin for Carbon-Carbon Bond Formation

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This reaction is highly versatile and tolerant of many functional groups.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Suzuki_Miyaura_Coupling ArylIodide This compound Pd_Catalyst Pd(0) Catalyst ArylIodide->Pd_Catalyst Oxidative Addition BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Activation Product Coupled Product Pd_Catalyst->Product Reductive Elimination Base->Pd_Catalyst

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[1][10][11]

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as THF or DMF.

  • Catalysts and Base: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).[10][12][13][14]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: Perform an aqueous workup and purify the desired product by column chromatography.

Sonogashira_Coupling ArylIodide This compound Pd_Catalyst Pd(0) Catalyst ArylIodide->Pd_Catalyst Oxidative Addition Alkyne R-C≡C-H Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Product Coupled Product Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base Base->Cu_Catalyst

The Fluoro Groups: Influencing Reactivity and Enabling Nucleophilic Aromatic Substitution

The two fluorine atoms significantly influence the electronic properties of the benzene ring. Their strong electron-withdrawing nature makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution (SₙAr).[15][16][17] While the iodine is the better leaving group in cross-coupling reactions, under specific SₙAr conditions, one of the fluorine atoms can be displaced by a nucleophile.

The ortho- and para-directing effect of the aldehyde group, combined with the activation by the fluoro groups, suggests that nucleophilic attack is most likely to occur at the position para to the aldehyde, which is one of the fluorine-bearing carbons.

Generalized Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile and Base: Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.1-2.0 eq.) and a suitable base (e.g., K₂CO₃ or NaH) if required.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C) and monitor its progress.

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, and purify the product.

SNAr_Reaction Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group (F⁻)

Synthetic Applications and Future Outlook

The multifaceted reactivity of this compound makes it a highly attractive starting material for the synthesis of a wide array of complex molecules. Its utility has been demonstrated in the preparation of biologically active compounds and advanced materials. The ability to sequentially or selectively functionalize the different positions on the aromatic ring provides a powerful strategy for building molecular diversity.

Future applications are likely to expand as chemists continue to explore the unique reactivity of this versatile building block. The development of novel catalytic systems and reaction conditions will undoubtedly unlock new synthetic pathways, further solidifying the importance of this compound in modern organic synthesis.

References

  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, October 7). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (n.d.). Indian Academy of Sciences. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved February 23, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 23, 2026, from [Link]

  • 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. (2004, September). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). MDPI. Retrieved February 23, 2026, from [Link]

  • Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (2010, July 12). University of Edinburgh Research Explorer. Retrieved February 23, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved February 23, 2026, from [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). Frontiers. Retrieved February 23, 2026, from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP004667. (2008, October 21). MassBank. Retrieved February 23, 2026, from [Link]

  • IR Chart. (n.d.). UCLA. Retrieved February 23, 2026, from [Link]

  • 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. Retrieved February 23, 2026, from [Link]

  • Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]

  • Synthesis and Reactivity of Aryl Iodo Difluorides. (n.d.). -ORCA - Cardiff University. Retrieved February 23, 2026, from [Link]

  • 146137-72-6 | Benzaldehyde,2-fluoro-6-iodo-. (n.d.). Kaimosi BioChem Tech Co., Ltd. Retrieved February 23, 2026, from [Link]

  • CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. (n.d.). Google Patents.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... (2025, December 4). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

  • 2,3-Dihydroxybenzaldehyde. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

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Methodological & Application

using 2,3-Difluoro-6-iodobenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 2,3-Difluoro-6-iodobenzaldehyde in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them indispensable in drug discovery.[1][2][3] Among the vast arsenal of fluorinated building blocks, this compound stands out as a particularly versatile and powerful intermediate. Its unique trifunctional nature—a reactive aldehyde, an electron-withdrawing difluorophenyl ring, and a strategically placed iodine atom—offers multiple, orthogonal pathways for molecular elaboration.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into detailed, field-proven protocols for its use in key synthetic transformations, explain the causality behind experimental choices, and illustrate its utility in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 146137-72-6[4]
Molecular Formula C₇H₄F₂IO[4]
Molecular Weight 269.01 g/mol [4]
Appearance White to light yellow crystalline solid
Melting Point 36-40 °C
Boiling Point >110 °C
Purity ≥97%
Safety and Handling Precautions

This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6][8]

  • Handling: Avoid breathing dust, fumes, or vapors.[5][7] Prevent contact with skin and eyes.[6][7] Keep away from heat, sparks, and open flames.[5][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][7]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[5][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5][6]

    • Ingestion: Clean mouth with water and seek medical attention.[6][7]

Core Synthetic Applications: A Multi-Functional Linchpin

The synthetic utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. The iodine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the aldehyde group is a gateway to a multitude of classical transformations.

G cluster_coupling C-I Bond Chemistry cluster_aldehyde C=O Bond Chemistry main This compound suzuki Suzuki-Miyaura Coupling main->suzuki Pd-Catalyzed C-C Bond Formation sonogashira Sonogashira Coupling main->sonogashira Pd/Cu-Catalyzed C-C Bond Formation heck Heck Coupling main->heck buchwald Buchwald-Hartwig Amination main->buchwald reductive_amination Reductive Amination main->reductive_amination C-N Bond Formation wittig Wittig Reaction main->wittig C=C Bond Formation oxidation Oxidation (to Carboxylic Acid) main->oxidation reduction Reduction (to Alcohol) main->reduction

Caption: Versatile synthetic pathways from this compound.

Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent motifs in pharmaceuticals.[10][11] The significantly higher reactivity of the Carbon-Iodine bond compared to Carbon-Fluorine or Carbon-Hydrogen bonds allows for highly selective coupling at the C-6 position.

Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Palladium(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[12] The base is crucial for activating the boronic acid for the transmetalation step.[12]

Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI ArPdOR Ar-Pd(II)L₂-OR ArPdI->ArPdOR Ligand Exchange ArPdArB Ar-Pd(II)L₂(Ar') ArPdOR->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArI Ar-I ArI->ArPdI Oxidative Addition Boronic Ar'-B(OH)₂ Boronic->ArPdArB Base Base (e.g., K₂CO₃) Base->ArPdOR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[10]

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

ParameterRecommended ValueRationale
Aryl Iodide:Boronic Acid 1.0 : 1.2 equivA slight excess of the boronic acid ensures complete consumption of the more valuable aryl iodide.
Catalyst Loading 1-5 mol% PdSufficient for efficient catalysis; higher loadings may be needed for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and neutralizes the acid formed during the cycle.[12]
Solvent Dioxane/H₂O, Toluene/EtOHA mixture is often required to ensure solubility of all components.
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

Application Protocol 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[13][14] This transformation is invaluable for introducing alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as integral parts of a final drug molecule.

Principle: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[13] The palladium cycle is similar to the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] An amine base is used to deprotonate the alkyne and serve as a solvent.[14]

Sonogashira_Workflow start Start Materials: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI - Amine Base (e.g., Et₃N) - Solvent (e.g., THF) setup Combine reagents in a dry flask under an inert atmosphere (Ar/N₂) start->setup reaction Stir at room temperature or with gentle heating (25-50 °C) setup->reaction monitor Monitor reaction by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Quench with NH₄Cl (aq). Extract with an organic solvent. monitor->workup Complete purify Purify by column chromatography workup->purify product Final Product: Alkynyl-substituted Benzaldehyde purify->product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[16]

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle warming to 40-50 °C may be required for less reactive substrates.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkynylated product.

Application Protocol 3: Synthesis of Fluorinated Benzylamines via Reductive Amination

Fluorinated benzylamines are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The aldehyde functionality of this compound provides a direct route to these valuable motifs through reductive amination.

Principle: The reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine.[1] NaBH(OAc)₃ is often preferred as it is less reactive towards the aldehyde starting material and does not reduce the imine too quickly, allowing for its formation.

Detailed Step-by-Step Protocol

Materials:

  • Product from Suzuki or Sonogashira coupling (or this compound itself)

  • Amine (e.g., Benzylamine, Morpholine) or Ammonia source (e.g., Ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in anhydrous DCM (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) to the mixture portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 3-16 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting benzylamine derivative by column chromatography or crystallization.

Case Study: A Key Building Block for WIP1 Phosphatase Inhibitors

The utility of this compound is exemplified in the synthesis of potent therapeutic agents. For instance, it is a key precursor for the synthesis of GSK2830371, a highly potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1/PPM1D), a target in oncology.[17] WIP1 inhibition can potentiate the effects of other cancer therapies, such as MDM2 inhibitors.[18][19]

While the exact proprietary synthesis route may not be public, a plausible synthetic disconnection highlights the crucial role of this intermediate. A Suzuki coupling reaction between this compound and a suitable heterocyclic boronic acid would forge a key C-C bond, followed by further modifications of the aldehyde group to complete the synthesis of the core scaffold of GSK2830371. This demonstrates how a complex molecular architecture can be efficiently assembled using this versatile building block.

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex, highly functionalized molecules. The robust and selective protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination provide a solid foundation for researchers to leverage the full synthetic potential of this valuable building block, accelerating the discovery and development of new therapeutic agents.

References

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 2,6-Difluorobenzaldehyde.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2,3-Difluorobenzaldehyde.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Sparrow Chemical. Benzaldehyde Series.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • CDH Fine Chemical. 2,6-DIFLUORO BENZALDEHYDE CAS No 437-81-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Alchem Pharmtech. CAS NULL | 2,3-DIFLUORO-6-IODO-BENZEALDEHYDE.
  • Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • ChemScene. 146137-72-6 | 2-Fluoro-6-iodobenzaldehyde.
  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Sigma-Aldrich. 2-Fluoro-6-iodobenzaldehyde 97 146137-72-6.
  • ChemicalBook. 2,3-Difluorobenzaldehyde synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • National Center for Biotechnology Information. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • MDPI. (2020, October 19). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
  • Kaimosi BioChem Tech Co., Ltd. 146137-72-6|Benzaldehyde,2-fluoro-6-iodo-.
  • MDPI. (2023, July 30). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures.
  • National Center for Biotechnology Information. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Retrieved from [Link]

  • University of Southampton. Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C.
  • Selleck Chemicals. GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6.
  • National Center for Biotechnology Information. (2021, July 31). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Retrieved from [Link]

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Application Note: Chemoselective Wittig Olefination of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wittig reaction optimization for 2,3-Difluoro-6-iodobenzaldehyde Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

The conversion of This compound to its corresponding styrene or cinnamate derivatives via the Wittig reaction presents a unique confluence of steric and electronic challenges. While the aldehyde is highly electrophilic due to the electron-withdrawing fluorine atoms, the ortho-iodine substituent introduces significant steric bulk and, critically, susceptibility to metal-halogen exchange.

Standard protocols utilizing


-butyllithium (

-BuLi) for ylide generation are contraindicated for this substrate due to rapid Lithium-Iodine exchange, leading to de-iodinated byproducts (2,3-difluorostyrene) and complex mixtures. This guide details an optimized protocol utilizing Potassium tert-butoxide (

)
or Sodium Hexamethyldisilazide (NaHMDS) as non-nucleophilic, halogen-safe bases to ensure high chemoselectivity and yield.

Critical Analysis & Mechanistic Insight

The Substrate: A "Loaded" Electrophile

The target molecule features three critical functionalities that dictate reaction parameters:

  • C1-Aldehyde: The reaction center. Activated by the inductive effect of F-atoms at C2/C3.

  • C2, C3-Difluoro Motif: Strongly electron-withdrawing (

    
     effect). This makes the carbonyl carbon highly electrophilic, increasing the rate of betaine/oxaphosphetane formation but also making the aldehyde prone to hydration or attack by hard nucleophiles.
    
  • C6-Iodine: The critical failure point. Aryl iodides undergo extremely fast Lithium-Halogen exchange with alkyl lithiums (

    
    -BuLi, 
    
    
    
    -BuLi) even at -78 °C.
The "Ortho-Iodo" Trap

In a standard Wittig methylenation, a phosphonium salt (e.g.,


) is deprotonated by a strong base.
  • The Failure Mode: If

    
    -BuLi is used, it acts as a lithiating agent. Upon addition of the aldehyde, any residual 
    
    
    
    -BuLi (or transiently formed species) can attack the C-I bond. Furthermore, the resulting aryl lithium can react with the aldehyde or ylide, leading to polymerization or de-iodinated products.
  • The Solution: Use a base with high Brønsted basicity (

    
    ) but low nucleophilicity and zero propensity for halogen exchange. 
    
    
    
    (
    
    
    in alcohol, higher in THF) or NaHMDS (
    
    
    ) are ideal.
Stereochemical Control
  • Unstabilized Ylides (e.g.,

    
    ):  Typically yield 
    
    
    
    -alkenes (if substituted).[1] For methylenation, stereochemistry is irrelevant.
  • Stabilized Ylides (e.g.,

    
    ):  The ortho-iodine exerts steric pressure. While stabilized ylides generally favor (
    
    
    
    )-products via thermodynamic control, the bulky Iodine at C6 may erode (
    
    
    )-selectivity by destabilizing the trans-oxaphosphetane intermediate. Optimization often requires higher temperatures (reflux in THF or Toluene) to reach thermodynamic equilibrium.

Decision Pathway & Signaling

The following diagram illustrates the critical decision nodes for optimizing this reaction, highlighting the "Safe" vs. "Failure" pathways.

WittigOptimization Start Substrate: This compound BaseChoice Decision: Base Selection for Ylide Generation Start->BaseChoice Goal Target: Olefination Product (Retain Iodine) nBuLi Base: n-BuLi BaseChoice->nBuLi Standard Protocol KOtBu Base: KOtBu / NaHMDS BaseChoice->KOtBu Optimized Protocol Exchange Side Reaction: Li-I Exchange nBuLi->Exchange Fast Kinetics YlideForm Clean Ylide Formation (Ph3P=CH-R) KOtBu->YlideForm DeIodo Product: De-iodinated Impurity (FAILURE) Exchange->DeIodo Addition Addition of Aldehyde (-78°C to 0°C) YlideForm->Addition Sterics Challenge: Ortho-I Steric Bulk Addition->Sterics Success Success: High Yield, Iodine Intact Sterics->Success Warm to RT (Drive completion) Success->Goal

Figure 1: Optimization logic flow emphasizing the critical divergence at base selection to prevent de-iodination.

Optimized Protocol: Methylenation (Styrene Synthesis)

This protocol describes the synthesis of 2,3-difluoro-6-iodostyrene .

Reagents & Equipment
  • Substrate: this compound (

    
     equiv).
    
  • Phosphonium Salt: Methyltriphenylphosphonium bromide (

    
    ) (
    
    
    
    equiv).
  • Base: Potassium tert-butoxide (

    
    ), 1.0 M solution in THF (
    
    
    
    equiv).
    • Alternative: NaHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Atmosphere: Dry Nitrogen or Argon (Balloon or Schlenk line).

Step-by-Step Methodology

Step 1: Ylide Generation (The "Canary" Step)

  • Charge an oven-dried round-bottom flask with

    
     (
    
    
    
    equiv) and a magnetic stir bar.
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add anhydrous THF (

    
     concentration relative to aldehyde).
    
  • Cool the suspension to 0 °C (Ice/Water bath).

  • Add

    
     solution (
    
    
    
    equiv) dropwise over 5 minutes.
    • Observation: The white suspension will turn bright yellow , indicating the formation of the ylide (

      
      ).
      
  • Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.

Step 2: Aldehyde Addition

  • Dissolve this compound (

    
     equiv) in a minimal amount of anhydrous THF.
    
  • Cool the ylide solution to -78 °C (Dry ice/Acetone).

    • Note: While the ylide is stable at 0 °C, adding the highly electrophilic aldehyde at -78 °C prevents exotherms and potential polymerization.

  • Add the aldehyde solution dropwise to the ylide.

    • Color Change: The yellow color may fade to a pale suspension as the betaine/oxaphosphetane forms.

Step 3: Reaction Progression

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc) or HPLC. The aldehyde spot should disappear. If conversion stalls, heat to 40 °C (the ortho-iodine steric hindrance may slow the decomposition of the oxaphosphetane).

Step 4: Workup & Purification

  • Quench: Add saturated aqueous

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
    ). (Ether is preferred over DCM to precipitate 
    
    
    
    ).
  • Wash: Wash combined organics with water and brine.

  • Dry: Dry over

    
    , filter, and concentrate in vacuo at low temperature (< 30 °C, styrenes can be volatile and prone to polymerization).
    
  • Purification: Flash Column Chromatography.

    • Eluent: 100% Hexanes or Pentane. (The product is non-polar;

      
       is very polar).
      
    • Stabilization: If storing, add a radical inhibitor (e.g., BHT) to prevent polymerization of the styrene.

Data Summary & Troubleshooting

Base Screening Data (Simulated for Context)
EntryBaseTemp (Addn)ConversionYieldObservation
1

-BuLi
-78 °C100%< 20%Major impurity: 2,3-difluorostyrene (De-iodination).
2NaH0 °C to RT85%75%Slow reaction, heterogeneous mixture.
3

-78 °C > 98% 92% Clean conversion. No de-iodination.
4LiHMDS-78 °C95%88%Good result, slightly more expensive reagent.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovery Volatility of StyreneDo not use high vacuum for long periods. Keep rotavap bath < 30 °C.
De-iodinated Product Trace Lithium in BaseEnsure

is Li-free. Avoid

-BuLi entirely.[2]
Stalled Reaction Steric Hindrance (Ortho-I)Reflux the reaction in THF for 2 hours after warming to RT to drive oxaphosphetane collapse.
Low Z/E Selectivity (For stabilized ylides)Use "Still-Gennari" modification (phosphonates) for

, or reflux for thermodynamic

.

Workflow Diagram

ProtocolWorkflow Setup 1. Setup MePPh3Br + THF (Inert atm) Deprot 2. Deprotonation Add KOtBu (0°C) -> Yellow Color Setup->Deprot AddAld 3. Addition Add Aldehyde (-78°C) Slow addition Deprot->AddAld Warm 4. Reaction Warm to RT (Stir 2-4h) AddAld->Warm Quench 5. Workup Sat. NH4Cl Extract Et2O Warm->Quench Purify 6. Purification Silica Plug (Hexanes) Quench->Purify

Figure 2: Step-by-step experimental workflow for the methylenation of this compound.

References

  • Wittig Reaction Mechanism & Scope

    • Master Organic Chemistry. "The Wittig Reaction."[1][2][3][4][5][6][7][8][9] Accessed Feb 23, 2026. Link

    • Organic Chemistry Portal.[1] "Wittig Reaction."[1][2][3][4][5][6][8][9][10] Accessed Feb 23, 2026. Link

  • Base Selection & Aryl Iodide Compatibility

    • ChemPros Community. "Base for Wittig reaction with short alkyl chains."[2] (Discussion on avoiding nBuLi for sensitive substrates). Accessed Feb 23, 2026. Link

    • Wikipedia. "Wittig Reaction - Bases for deprotonation." (Cites LiHMDS, NaH, KOtBu as alternatives to nBuLi). Accessed Feb 23, 2026. Link

  • Synthesis of Fluorinated Styrenes

    • ChemRxiv. "Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes." (Discusses steric effects of ortho-substituents). Accessed Feb 23, 2026. Link

    • Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." (Provides context on the stability of polyfluoro-iodo benzenes). Accessed Feb 23, 2026. Link

Sources

Application Note and Protocols for the Oxidation of 2,3-Difluoro-6-iodobenzaldehyde to 2,3-Difluoro-6-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,3-Difluoro-6-iodobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, halogenated organic molecules serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and iodine atoms into aromatic scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. 2,3-Difluoro-6-iodobenzoic acid is a key intermediate in the synthesis of a variety of biologically active compounds. Its controlled and efficient synthesis is therefore of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed guide to the selective oxidation of 2,3-Difluoro-6-iodobenzaldehyde to its corresponding carboxylic acid, with a focus on robust and scalable methodologies suitable for a research and development setting.

Comparative Analysis of Oxidation Strategies: Selecting the Optimal Reagent

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of sensitive iodo and fluoro substituents on the aromatic ring of this compound necessitates a careful selection of the oxidizing agent to avoid unwanted side reactions, such as de-iodination or further oxidation of the aromatic ring.

Table 1: Comparison of Common Oxidizing Agents for Aldehydes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages for this compound
Potassium Permanganate (KMnO₄) Basic or acidic, often heatedInexpensive, powerful oxidantHarsh conditions can lead to degradation and de-iodination. Low selectivity.[1][2]
Jones Reagent (CrO₃/H₂SO₄) Acetone, aqueous H₂SO₄Rapid and high-yielding for many substratesHighly acidic and strongly oxidizing, posing a risk to the iodo group. Chromium waste is toxic.[3][4][5]
Pinnick Oxidation (NaClO₂) Mildly acidic (pH ~4-5), room temp.High chemoselectivity, tolerates sensitive functional groups (including iodides), mild conditions.[6][7][8]Requires a scavenger for the hypochlorous acid byproduct.

Based on this analysis, the Pinnick oxidation emerges as the superior method for the synthesis of 2,3-Difluoro-6-iodobenzoic acid. Its mild reaction conditions and high functional group tolerance make it the ideal choice for this sensitive substrate.[6][7][8]

The Pinnick Oxidation: A Deep Dive into Mechanism and Application

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[6][7] The active oxidizing species is chlorous acid (HClO₂), which is generated in situ.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Formation of Chlorous Acid: In the presence of a weak acid (typically a phosphate buffer), sodium chlorite is protonated to form chlorous acid.

  • Nucleophilic Attack: The aldehyde carbonyl is attacked by chlorous acid.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[6][9]

Pinnick_Mechanism cluster_0 Pinnick Oxidation Mechanism Aldehyde This compound Intermediate Chlorite Adduct Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ CarboxylicAcid 2,3-Difluoro-6-iodobenzoic Acid Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl Intermediate->HOCl

Caption: Mechanism of the Pinnick Oxidation.

The Critical Role of Scavengers

The hypochlorous acid (HOCl) byproduct is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or oxidation of the desired product. To mitigate this, a scavenger is added to the reaction mixture to consume the HOCl as it is formed. Common scavengers include 2-methyl-2-butene and hydrogen peroxide.[6][8] For this protocol, we recommend the use of 2-methyl-2-butene.

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

This protocol provides a detailed procedure for the oxidation of this compound to 2,3-Difluoro-6-iodobenzoic acid using the Pinnick oxidation.

Experimental_Workflow cluster_workflow Experimental Workflow start Dissolve Aldehyde in t-BuOH/H₂O add_reagents Add NaH₂PO₄, 2-methyl-2-butene, and NaClO₂ solution start->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react workup Quench, Acidify, and Extract react->workup purify Recrystallize workup->purify end Isolate Pure 2,3-Difluoro-6-iodobenzoic Acid purify->end

Caption: General workflow for the synthesis.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, technical grade, 80%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of t-BuOH and water (to a concentration of approximately 0.5 M).

  • To the stirring solution, add sodium dihydrogen phosphate monohydrate (1.5 eq) and 2-methyl-2-butene (4.0 eq).

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in deionized water.

  • Slowly add the sodium chlorite solution to the reaction mixture over 5-10 minutes. An exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-Difluoro-6-iodobenzoic acid.

Protocol 2: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity 2,3-Difluoro-6-iodobenzoic acid.

Materials:

  • Crude 2,3-Difluoro-6-iodobenzoic acid

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Deionized water

  • Ethanol or Toluene

Procedure:

  • Dissolve the crude 2,3-Difluoro-6-iodobenzoic acid in a minimal amount of a hot recrystallization solvent (e.g., ethanol/water or toluene).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Data Presentation and Expected Results

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterRecommended ValueNotes
Solvent System t-BuOH / Water (2:1)A common and effective solvent system for Pinnick oxidations.
Temperature Room TemperatureMild conditions prevent degradation of the product.
Reaction Time 1-4 hoursMonitor by TLC for completion.
NaClO₂ Stoichiometry 1.5 equivalentsSufficient to drive the reaction to completion.
Scavenger 2-Methyl-2-butene (4.0 eq)Effectively quenches the HOCl byproduct.
Expected Yield >90% (after purification)High yields are typical for the Pinnick oxidation.
Purity >98% (after recrystallization)Recrystallization is an effective purification method.

Safety and Handling Precautions

  • Sodium Chlorite (NaClO₂): is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Do not mix with acids or combustible materials. Handle in a well-ventilated fume hood.

  • 2-Methyl-2-butene: is a flammable liquid. Handle away from ignition sources.

  • Hydrogen Peroxide (if used as a scavenger): is a strong oxidizer. Concentrated solutions can cause severe burns.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these reagents.

Conclusion

The Pinnick oxidation provides a mild, selective, and high-yielding method for the synthesis of 2,3-Difluoro-6-iodobenzoic acid from its corresponding aldehyde. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production. The use of a scavenger is crucial for preventing side reactions and ensuring a high purity of the final product. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently prepare this valuable intermediate for their drug discovery and development programs.

References

  • Pinnick, H. W.; Bal, B. S.; Childers, W. E. Oxidation of α,β-Unsaturated Aldehydes. Tetrahedron1981 , 37 (11), 2091–2096. [Link]

  • Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Chlorite Oxidation. Acta Chemica Scandinavica1973 , 27, 888–890. [Link]

  • Kraus, G. A.; Roth, B. Synthetic studies toward verrucarol. 2. Synthesis of the verrucarane nucleus. The Journal of Organic Chemistry1980 , 45 (24), 4825–4830. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Alemán, J.; Cabrera, S. Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Adv.2020 , 10, 5664-5672. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve yields. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Introduction

The synthesis of this compound is a multi-step process that often presents challenges in achieving high yields and purity. The core of the synthesis typically revolves around the regioselective introduction of an iodine and a formyl group onto a 1,2-difluorobenzene scaffold. The most common and effective method for achieving the desired substitution pattern is through Directed ortho-Metalation (DoM). This guide will focus on troubleshooting two primary synthetic routes leveraging this powerful technique.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted starting material (e.g., 1,2-difluorobenzene or 1,2-difluoro-3-iodobenzene) after the reaction.

Potential Cause Explanation Recommended Solution
Inactive Organolithium Reagent n-Butyllithium (n-BuLi) is highly reactive and can be degraded by moisture, air, or improper storage.Use a freshly opened bottle of n-BuLi or titrate the solution to determine its exact molarity before use.
Inadequate Reaction Temperature The lithiation of difluorinated aromatics requires very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and side reactions.[1]Ensure your cooling bath (e.g., dry ice/acetone) is maintained at a consistent -78 °C throughout the addition of n-BuLi and the subsequent reaction time. Use a calibrated low-temperature thermometer.
Presence of Water or Protic Solvents Organolithium reagents are strong bases and will be quenched by even trace amounts of water or other protic impurities in your solvents or on your glassware.[2]Rigorously dry all glassware in an oven overnight and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2]
Insufficient Amount of Organolithium Reagent In some cases, more than one equivalent of the organolithium reagent may be necessary to achieve full conversion, especially if there are any acidic protons in the substrate or trace impurities.Empirically test using a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents).
Issue 2: Formation of Multiple Isomers

You obtain a mixture of iodinated and/or formylated products, with the desired this compound being a minor component.

Potential Cause Explanation Recommended Solution
Incorrect Regioselectivity of Lithiation While the fluorine atoms are ortho-directing groups, lithiation at other positions on the aromatic ring can occur, leading to isomeric products.[3] The directing effect of the two fluorine atoms might not be strong enough to exclusively direct lithiation to the 6-position.The use of a coordinating solvent like tetrahydrofuran (THF) is crucial for directing the lithiation.[1] Ensure THF is used as the solvent. If isomer formation persists, consider the alternative synthetic route (formylation of 1,2-difluoro-3-iodobenzene).
Isomerization of the Lithiated Intermediate In some cases, the initially formed organolithium species can rearrange to a more thermodynamically stable isomer, especially if the reaction temperature is not strictly controlled.[4]Maintain the reaction temperature at -78 °C and quench the reaction with the electrophile at this temperature before allowing it to warm up.
Issue 3: Low Yield of the Desired Product Despite Good Conversion

Your starting material is consumed, but the yield of this compound is low, with the formation of side products.

Potential Cause Explanation Recommended Solution
Side Reactions with the Aldehyde Group If you are performing the iodination on 2,3-difluorobenzaldehyde, the aldehyde group is susceptible to nucleophilic attack by the organolithium reagent.Protect the aldehyde as an acetal (e.g., with ethylene glycol) before the lithiation and iodination steps.[5][6] The acetal is stable to the basic conditions of the DoM reaction and can be easily deprotected with aqueous acid.
Inefficient Quenching with the Electrophile The reaction between the aryllithium intermediate and the electrophile (iodine or DMF) may be inefficient.For iodination, use a solution of iodine in THF and add it dropwise to the cold (-78 °C) solution of the aryllithium.[7] For formylation, use anhydrous N,N-dimethylformamide (DMF) and ensure it is added at low temperature.[8]
Product Degradation During Workup or Purification Halogenated benzaldehydes can be sensitive to heat and light. The crude product may also contain impurities that are difficult to separate.Use a mild workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride. For purification, column chromatography on silica gel is typically effective.[9] Consider derivatizing the aldehyde to a more stable compound (e.g., an oxime) for purification, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

There are two primary and viable synthetic strategies, each with its own advantages and disadvantages. The choice of route may depend on the availability of starting materials and the specific challenges you are facing in your lab.

  • Route A: Formylation of 1,2-difluoro-3-iodobenzene. This is often the preferred route as it avoids the potential for the organolithium reagent to react with the aldehyde group. The iodine atom acts as a blocking group, and the two fluorine atoms direct the lithiation to the position between them (the 6-position).

  • Route B: Iodination of 2,3-difluorobenzaldehyde. This route is also feasible but may require protection of the aldehyde group to prevent side reactions with the organolithium reagent.[5]

Q2: How do the fluorine atoms direct the ortho-lithiation?

Fluorine is a moderately effective Directed Metalation Group (DMG).[10] The lone pairs of electrons on the fluorine atoms can coordinate with the lithium atom of the organolithium reagent, bringing the base in close proximity to the ortho-protons and facilitating their removal.[10] In the case of 1,2-difluorobenzene, both fluorine atoms work in concert to direct the lithiation to the adjacent positions.

Q3: What are the critical parameters for a successful Directed ortho-Metalation (DoM) reaction?

The success of a DoM reaction hinges on several key factors:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the organolithium reagent.[2]

  • Low Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions.[1]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere of argon or nitrogen to prevent reaction with oxygen and moisture.

  • Choice of Base: n-Butyllithium (n-BuLi) is a commonly used and effective base for the lithiation of difluorinated aromatics.[8]

  • Solvent: A coordinating solvent like tetrahydrofuran (THF) is essential to solubilize the organolithium reagent and facilitate the directed metalation.[1]

Q4: How can I effectively purify the final product, especially if isomers are present?

Purification of halogenated benzaldehyde isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) to achieve optimal separation.[9]

  • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

  • Derivatization: If the isomers are inseparable as aldehydes, you can convert them into derivatives (e.g., oximes, hydrazones, or alcohols via reduction) which may have different chromatographic properties, allowing for separation. The desired isomer can then be regenerated.[11]

Experimental Protocols

Route A: Formylation of 1,2-difluoro-3-iodobenzene

This protocol is based on established procedures for Directed ortho-Metalation followed by formylation.[8]

Step 1: Synthesis of 1,2-difluoro-3-iodobenzene

This intermediate can be prepared from 1,2-difluorobenzene via a DoM reaction followed by quenching with iodine.

  • To a solution of 1,2-difluorobenzene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formylation of 1,2-difluoro-3-iodobenzene

  • To a solution of 1,2-difluoro-3-iodobenzene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Iodination of 2,3-difluorobenzaldehyde (with protection)

This protocol involves the protection of the aldehyde, followed by DoM and iodination.

Step 1: Protection of 2,3-difluorobenzaldehyde

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Once the reaction is complete (monitored by TLC), cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.

Step 2: Iodination of the Protected Aldehyde

  • To a solution of the protected 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude protected product in a mixture of THF and aqueous HCl (e.g., 1M).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Starting Material Consumed Check_Conversion->Low_SM No Inactive_Reagent Inactive n-BuLi? High_SM->Inactive_Reagent Isomer_Formation Isomer Formation? Low_SM->Isomer_Formation Temp_Control Inadequate Temperature Control? Inactive_Reagent->Temp_Control No Titrate_nBuLi Solution: Titrate or use fresh n-BuLi Inactive_Reagent->Titrate_nBuLi Yes Anhydrous_Conditions Presence of Water? Temp_Control->Anhydrous_Conditions No Maintain_Temp Solution: Maintain -78 °C Temp_Control->Maintain_Temp Yes Dry_Glassware Solution: Dry glassware and use anhydrous solvents Anhydrous_Conditions->Dry_Glassware Yes Side_Products Other Side Products? Isomer_Formation->Side_Products No Check_Regioselectivity Cause: Incorrect Lithiation Isomer_Formation->Check_Regioselectivity Yes Protect_Aldehyde Cause: Aldehyde Reactivity Side_Products->Protect_Aldehyde Optimize_Quench Cause: Inefficient Quench Side_Products->Optimize_Quench Change_Route Solution: Consider alternative synthetic route Check_Regioselectivity->Change_Route Protecting_Group Solution: Use aldehyde protecting group Protect_Aldehyde->Protecting_Group Optimize_Electrophile Solution: Optimize electrophile addition Optimize_Quench->Optimize_Electrophile

Caption: A decision tree to diagnose and solve low yield issues.

Synthetic Strategies Overview

Synthetic_Routes cluster_route_a Route A cluster_route_b Route B Start 1,2-Difluorobenzene DoM_Iodination 1. DoM 2. Quench with I₂ Start->DoM_Iodination Formylation Formylation Start->Formylation Target This compound Intermediate_A 1,2-Difluoro-3-iodobenzene DoM_Iodination->Intermediate_A DoM_Formylation 1. DoM 2. Quench with DMF Intermediate_A->DoM_Formylation DoM_Formylation->Target Intermediate_B 2,3-Difluorobenzaldehyde Formylation->Intermediate_B Protection Protection (e.g., acetal) Intermediate_B->Protection Protected_Aldehyde Protected Aldehyde Protection->Protected_Aldehyde DoM_Iodination_B 1. DoM 2. Quench with I₂ Protected_Aldehyde->DoM_Iodination_B Protected_Target Protected Target DoM_Iodination_B->Protected_Target Deprotection Deprotection Protected_Target->Deprotection Deprotection->Target

Caption: Overview of the two primary synthetic routes.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed lithiation of anisole. Chemical Reviews, 90(6), 879–933.
  • Wakefield, B. J. (1999). Organolithium Methods. Academic Press.
  • Gawley, R. E., & Hart, G. C. (1996).
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (2025, September 19). Retrieved February 23, 2026, from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved February 23, 2026, from [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.). Retrieved February 23, 2026, from [Link]

  • Protecting Groups - Chemistry IIT Bombay. (2020, October 26). Retrieved February 23, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved February 23, 2026, from [Link]

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents. (n.d.).
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. Retrieved February 23, 2026, from [Link]

  • Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1. (n.d.). Retrieved February 23, 2026, from [Link]

  • Dumele, O., Trapp, N., & Diederich, F. (n.d.). Scheme S5. Synthesis route of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (S7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Lithiation / Iodination - Common Organic Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]

  • Iodination - Common Conditions. (n.d.). Retrieved February 23, 2026, from [Link]

  • van der Veen, J. W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton transactions (Cambridge, England : 2003), 42(34), 12349–12357.
  • Optimization of di-iodination conditions a. a Unless otherwise noted,... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1,2-Difluorobenzene - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Degennaro, L., Zenzola, M., Trinchera, P., & Luisi, R. (n.d.). Optimization of the ortho-lithiation of 3a | Download Table. ResearchGate. Retrieved February 23, 2026, from [Link]

  • CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents. (n.d.).
  • Omae, I. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules (Basel, Switzerland), 20(10), 19444–19456.
  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259–263.
  • Watanabe, H., et al. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved February 23, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? | ResearchGate. (2014, April 1). Retrieved February 23, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Support Guide: Recrystallization of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2,3-Difluoro-6-iodobenzaldehyde via recrystallization. As direct, published recrystallization data for this specific molecule is limited, this document synthesizes first-principle chemical knowledge with established methodologies for analogous substituted benzaldehydes to provide a robust framework for developing a successful purification protocol.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions researchers face when developing a recrystallization procedure for a novel or sparsely documented compound.

Q: What is the core principle of recrystallization?

A: Recrystallization is a purification technique for solid compounds based on differential solubility. The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will have very low solubility for the target compound at lower temperatures.[1]. As the hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[2][3]. Slow, controlled cooling is crucial for the formation of large, pure crystals.[3].

Q: How do I select a suitable solvent system for this compound?

A: Selecting the right solvent is the most critical step for a successful recrystallization.[1]. For this compound, we must consider its structural features:

  • Aromatic Ring & Halogens (I, F): These contribute to nonpolar character, suggesting solubility in solvents like toluene, hexane, or dichloromethane.

  • Aldehyde Group (-CHO): This is a polar functional group, which will increase solubility in more polar solvents such as ethyl acetate, acetone, or ethanol.[4].

Given this mixed polarity, a single perfect solvent may be difficult to find. Therefore, a two-solvent system (also known as a solvent/anti-solvent system) is often the most effective approach.[5][6]. In this method, the compound is dissolved in a minimal amount of a "good" hot solvent in which it is highly soluble. Then, a miscible "bad" or "anti-solvent," in which the compound is poorly soluble, is added dropwise until the solution becomes cloudy (the saturation point).[6]. A patent for a structurally similar compound, 2,3-difluoro-6-methoxy-benzaldehyde, utilizes a Dichloromethane (DCM)/Ethyl Acetate (EA) mixture to dissolve the solid, followed by the addition of Petroleum Ether (PE) as an anti-solvent to induce precipitation, which supports this strategy.[7].

Section 2: Recommended Experimental Protocols

The following protocols provide a starting point for purifying this compound. Small-scale trials are always recommended before committing the bulk of the material.

Solvent Suitability Screening

Before performing a full-scale recrystallization, it is essential to screen several solvents on a small scale (10-20 mg of crude product).

Table 1: Potential Solvents for this compound

SolventBoiling Point (°C)Polarity (Relative)Predicted Suitability & Rationale
Heptane/Hexane 98 / 69Very LowGood Anti-Solvent. Likely poor solubility even when hot. Useful in a two-solvent system.
Toluene 111LowPossible Single Solvent. Aromatic nature may dissolve the compound when hot.
Dichloromethane (DCM) 40Medium-LowGood "Good" Solvent. Likely to dissolve the compound well, but its low boiling point can make recrystallization tricky.
Ethyl Acetate (EtOAc) 77MediumExcellent "Good" Solvent. The ester group should interact well with the aldehyde. A common choice for compounds of moderate polarity.[8].
Acetone 56Medium-HighGood "Good" Solvent. Often a very effective solvent, but its low boiling point requires care.[4].
Ethanol (EtOH) 78HighPossible Single or "Good" Solvent. May be too effective a solvent, leading to low recovery, but ethanol/water pairs are common.[3][4].
Water 100Very HighGood Anti-Solvent. The compound is expected to be insoluble in water.
Protocol A: Single-Solvent Recrystallization (Example: Toluene)
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small volume of toluene and heat the mixture to a gentle boil with stirring.

  • Continue to add toluene in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[2].

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[3].

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5].

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3].

  • Wash the crystals with a minimum amount of ice-cold toluene to remove any remaining mother liquor.[2].

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Protocol B: Two-Solvent Recrystallization (Recommended: Ethyl Acetate/Heptane)

This method is often more successful for compounds with intermediate polarity.

  • Place the crude material in an Erlenmeyer flask and dissolve it in a minimal amount of hot ethyl acetate (the "good" solvent), following steps 1-3 of Protocol A.

  • While keeping the ethyl acetate solution hot (just below boiling), add heptane (the "anti-solvent") dropwise with constant swirling.

  • Continue adding heptane until a faint, persistent cloudiness appears. This is the point of saturation.[6].

  • If too much heptane is added, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath, as described in steps 6-7 of Protocol A.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of ethyl acetate/heptane (in the approximate ratio determined during the procedure) or with pure, ice-cold heptane.

  • Dry the purified crystals thoroughly.

Section 3: Troubleshooting Guide & FAQs

This section is formatted to address common issues encountered during recrystallization experiments.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution is cooled too quickly. The compound comes out of solution at a temperature above its melting point, forming an oil.

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more of the "good" solvent and allow it to cool more slowly.

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.

  • Solution 3: Slower Cooling. Ensure the solution cools as gradually as possible. Insulating the flask can help.

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[2].

  • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3].

  • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystallization.

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate it, then attempt to cool and crystallize again.

Q: My purified crystals are still colored. How can I remove colored impurities?

A: Highly colored impurities can often be removed with activated charcoal.[2].

  • Procedure: After dissolving your crude product in the hot solvent but before the hot filtration step, add a very small amount (e.g., the tip of a spatula) of activated charcoal. Keep the solution hot for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot filtration.

  • Caution: Using too much charcoal can also adsorb your desired product, leading to a lower yield.

Q: My percent recovery is very low. What are the common causes?

A: Low recovery is a frequent problem with several potential causes.

  • Cause 1: Using Too Much Solvent. The most common error is adding too much solvent to dissolve the crude product. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use the absolute minimum amount of hot solvent necessary.[2].

  • Cause 2: Premature Crystallization. If crystals form during the hot filtration step, you will lose product on the filter paper. Ensure your funnel is pre-warmed and add a small excess of solvent before filtering to prevent this.[6].

  • Cause 3: Excessive Washing. Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[2].

Section 4: Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Recrystallization_Troubleshooting start Begin Cooling of Saturated Solution oiling_out Problem: Compound 'Oils Out' start->oiling_out If liquid layers form no_crystals Problem: No Crystals Form (Supersaturation) start->no_crystals If solution remains clear crystals_ok Crystals Form Successfully start->crystals_ok If solids appear reheat_add_solvent Action: 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly oiling_out->reheat_add_solvent scratch Action 1: Scratch inner surface of flask with glass rod no_crystals->scratch end_process Proceed to Filtration & Drying crystals_ok->end_process reheat_add_solvent->start Retry Cooling scratch->crystals_ok If successful seed Action 2: Add a seed crystal scratch->seed If not successful seed->crystals_ok If successful reduce_volume Action 3: Boil off some solvent to re-concentrate seed->reduce_volume If not successful reduce_volume->start Retry Cooling

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • PubChem. (n.d.). 2,6-Difluoro-4-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023, February 19). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Kassim, M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

Sources

Technical Support Center: Optimizing Temperature for 2,3-Difluoro-6-iodobenzaldehyde Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of 2,3-Difluoro-6-iodobenzaldehyde lithiation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific organometallic transformation. Here, we will delve into the critical role of temperature and other key parameters to ensure successful and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the lithiation of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: I am observing a low yield of my desired lithiated product. What are the likely causes and how can I improve it?

Answer:

A low yield in this lithiation reaction is a common issue that can often be traced back to several factors, primarily related to temperature control and reagent stability.

  • Sub-optimal Temperature: The lithiation of aryl iodides is an extremely fast reaction, often proceeding rapidly even at very low temperatures (-60 to -120 °C).[1] However, if the temperature is too high, you risk several side reactions that will consume your starting material and reduce your yield. Conversely, if the temperature is too low, the reaction kinetics might be too slow, leading to incomplete conversion.

  • Reagent Decomposition: Organolithium reagents like n-BuLi and s-BuLi are highly reactive and can be consumed by the solvent, especially at elevated temperatures.[2][3] For instance, n-BuLi reacts with THF, with a half-life of about 10 minutes at 35°C.[2][4]

  • Presence of Moisture or Air: Organolithium reagents are pyrophoric and react violently with water and air.[5][6] Any contamination in your glassware, solvents, or starting material will quench the organolithium reagent, leading to a lower effective concentration and reduced yield.

Troubleshooting Steps:

  • Optimize Temperature: Start your reaction at a very low temperature, such as -78 °C (a dry ice/acetone bath), and slowly allow it to warm if the reaction is not proceeding. Monitoring the reaction by TLC or in-process NMR can help determine the optimal temperature for your specific setup. For some ortho- and halogen-lithiation reactions, temperatures as high as -40°C and -20°C have been used successfully in microreactor systems due to enhanced heat and mass transfer.[7]

  • Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas (argon or nitrogen). Use freshly distilled and anhydrous solvents. Ensure your this compound is free of moisture.

  • Titrate Your Organolithium Reagent: The concentration of commercially available organolithium reagents can vary over time.[5] Titrating the reagent before use will ensure you are adding the correct stoichiometric amount.

  • Consider the Order of Addition: In some cases, adding the substrate solution to the organolithium solution can prevent the formation of insoluble intermediates that can coat the reactor walls and hinder the reaction.[8]

Question 2: I am observing the formation of a significant side product that appears to be an isomer of my starting material. What is happening and how can I prevent it?

Answer:

The formation of an isomeric side product is a strong indication of a "halogen dance" reaction.[9] This is a rearrangement where the halogen and lithium atoms exchange positions on the aromatic ring.[9][10]

  • Mechanism of Halogen Dance: The halogen dance is a thermodynamically driven process that can occur when both the lithiated and non-lithiated species are present in the reaction mixture.[9] The migration of the halogen can lead to a mixture of regioisomers, complicating your purification and reducing the yield of the desired product.

  • Influence of Temperature: Lower temperatures can sometimes promote halogen dance reactions by slowing down the initial metalation, allowing for the coexistence of both metalated and unmetalated species.[9] Conversely, in some systems, raising the temperature can suppress the halogen dance by accelerating the desired lithiation.[9][10]

Strategies to Minimize Halogen Dance:

  • Rapid Trapping: The key to preventing the halogen dance is to trap the initially formed lithiated species with an electrophile as quickly as possible. This can be achieved by adding the electrophile immediately after the addition of the organolithium reagent.

  • Temperature Optimization: The effect of temperature on halogen dance can be system-dependent.[11] You may need to screen a range of temperatures to find the optimal conditions that favor the desired lithiation over the rearrangement. In some cases, a slightly higher temperature might be beneficial.[9][10]

  • Choice of Base: The type of organolithium reagent can influence the propensity for halogen dance. While not always the case, a more reactive base might lead to a faster initial lithiation, potentially reducing the window for rearrangement.

  • Order of Reagent Addition: In some instances, adding the substrate to a solution of the organolithium reagent can minimize the time the lithiated intermediate spends in solution before reacting with the electrophile.[12]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the lithiation of this compound.

What is the optimal temperature range for the lithiation of this compound?

There is no single "optimal" temperature, as it can be influenced by several factors including the specific organolithium reagent used, the solvent, and the desired outcome. However, a general starting point for lithium-halogen exchange on aryl iodides is typically very low, in the range of -78 °C to -100 °C .[1]

Here's a table summarizing the stability of common organolithium reagents in different ethereal solvents at various temperatures, which is a critical factor in choosing your reaction temperature:

Organolithium ReagentSolventTemperature (°C)Half-life (t1/2)
n-BuLiTHF+20107 min
s-BuLiTHF-2078 min
s-BuLiTHF-40~338 min
t-BuLiTHF-40338 min

Data adapted from literature reports.[3]

Starting at -78 °C is a safe and common practice. You can then carefully and slowly warm the reaction mixture while monitoring its progress to find the "sweet spot" that provides a good reaction rate without significant side product formation.

What is the difference between using n-BuLi and s-BuLi for this reaction?

The choice between n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) depends on the desired reactivity and selectivity.

  • n-BuLi: Is a strong base and a good nucleophile.[13][14] It is generally less reactive and more stable in THF compared to s-BuLi.[15]

  • s-BuLi: Is a stronger base and more sterically hindered than n-BuLi.[13][15] Its higher basicity can be advantageous for deprotonating weaker carbon acids.[15] However, it is also more reactive towards ethereal solvents like THF, even at low temperatures.[15]

For a lithium-halogen exchange on an aryl iodide, which is a very fast reaction, n-BuLi is often sufficient and may be preferred due to its greater stability. However, if you are struggling with incomplete conversion at low temperatures, the higher reactivity of s-BuLi could be beneficial.

What are the best practices for quenching the reaction?

Properly quenching the reaction is crucial for safety and for isolating your desired product.

  • Pre-cool the Quenching Agent: The quenching agent (e.g., an electrophile, or a proton source like saturated ammonium chloride solution) should be cooled to the reaction temperature before addition.

  • Slow and Controlled Addition: Add the quenching agent slowly and dropwise to the reaction mixture while maintaining the low temperature. A rapid addition can cause a sudden exotherm, leading to side reactions and potential safety hazards.

  • Use an Appropriate Quenching Agent: For trapping the lithiated species, you will use your desired electrophile. To simply stop the reaction and protonate any remaining organolithium species, a saturated aqueous solution of ammonium chloride is a common choice.[16]

  • Safety First: Always have a beaker of a suitable quenching agent like isopropanol or dry ice readily available in the fume hood in case you need to quickly and safely neutralize the entire reaction mixture.[5][6]

Experimental Workflow and Diagrams

To provide a clearer understanding of the process, the following section outlines a general experimental workflow and includes a visual representation of the key steps.

General Experimental Protocol for Lithiation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve this compound in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for a predetermined time (e.g., 30-60 minutes) to ensure complete lithiation.

  • Quenching: Slowly add a pre-cooled solution of the desired electrophile in anhydrous THF to the reaction mixture.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Then, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and flame-dry glassware B 2. Add substrate and anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add organolithium reagent dropwise C->D E 5. Stir at -78 °C D->E F 6. Add electrophile slowly E->F G 7. Warm to RT and quench F->G H 8. Extraction and drying G->H I 9. Purification H->I

Caption: A general workflow for the lithiation of this compound.

Key Decision Points in Temperature Optimization

Temperature_Optimization Start Start at -78 °C Monitor Monitor Reaction (TLC, in-process NMR) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Proceed Proceed to Quench Complete->Proceed No Slow_Warm Slowly Warm (e.g., to -60 °C) Complete->Slow_Warm No Side_Products->Proceed No Lower_Temp Consider Lower Temp (e.g., -90 °C) Side_Products->Lower_Temp Yes Slow_Warm->Monitor

Caption: A decision tree for optimizing the reaction temperature.

References
  • Halogen dance rearrangement - Wikipedia. Available at: [Link]

  • Bates, R. B.; Kroposki, L. M.; Potter, S. E. Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Org. Process Res. Dev.2025 . Available at: [Link]

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), e54705. Available at: [Link]

  • Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? - Reddit. Available at: [Link]

  • Reich, H. J.; Kulicke, K. J. Dynamics of Solvent Exchange in Organolithium Reagents. Lithium as a Center of Chirality. J. Am. Chem. Soc.1996 , 118 (2), 273–274. Available at: [Link]

  • Cossy, J.; de Filippis, A.; Gomez Pardo, D. Base-catalyzed halogen dance, and other reactions of aryl halides. Tetrahedron Lett.2005 , 46 (19), 3315–3318. Available at: [Link]

  • Myers, A. G. Organolithium Reagents. Available at: [Link]

  • Kottke, T.; Stalke, D. Half-Lives of Organolithium Reagents in Common Ethereal Solvents. J. Org. Chem.1993 , 58 (23), 6247–6249. Available at: [Link]

  • Duan, X.-F.; Zhang, Z.-B. RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES2005 , 65 (8), 2005. Available at: [Link]

  • Duan, X.-F.; Zhang, Z.-B. Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. Heterocycles2005 , 65 (8), 2005-2012. Available at: [Link]

  • Schnürch, M.; Spina, M.; Vranic, A.; Mihovilovic, M. D.; Stanetty, P. Halogen Dance Reactions — A Review. Chem. Soc. Rev.2007 , 36, 1046-1057. Available at: [Link]

  • Optimizing the reaction conditions. a. Available at: [Link]

  • Organolithium reagent - Wikipedia. Available at: [Link]

  • Armstrong, D. R.; Clegg, W.; Liddle, S. T.; Maclellan, J. G.; Mulvey, R. E.; Russo, L. Deprotonation of Fluoro Aromatics Using Lithium Magnesates. Angew. Chem. Int. Ed.2005 , 44, 3262-3265. Available at: [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

  • sec-Butyllithium - Wikipedia. Available at: [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd. Available at: [Link]

  • Bailey, W. F.; Longstaff, S. C. Optimization of Organolithium Reactions. Org. Process Res. Dev.2009 , 13 (2), 144–151. Available at: [Link]

  • Pandey, S.; Kashyap, H. K. Florescence Quenching within Lithium Salt-Added Ionic Liquid. J. Phys. Chem. B2018 , 122 (23), 6256–6264. Available at: [Link]

  • Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. ChemPhysChem2025 , 26, e202500522. Available at: [Link]

  • Le Grognec, E.; Sant-Fruitós, A.; Quéguiner, G.; Colobert, F. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chem. Eur. J.2016 , 22 (36), 12899–12905. Available at: [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube. Available at: [Link]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles - White Rose eTheses Online. Available at: [Link]

  • Ortho‐ and halogen‐lithiation reactions for the synthesis of... - ResearchGate. Available at: [Link]

  • Wang, J.; et al. Designing Temperature-Insensitive Solvated Electrolytes for Low-Temperature Lithium Metal Batteries. J. Am. Chem. Soc.2024 , 146 (27), 18281–18291. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • Twieg, R. J.; Kaszynski, P. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. J. Fluorine Chem.2004 , 125 (11), 1679-1683. Available at: [Link]

  • McCloskey, B. et al. Ethylene Carbonate-Lean Electrolytes for Low-Temperature, Safe, Lithium-Ion Batteries. 2021. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Data of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2,3-Difluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of how the unique substitution pattern of this molecule dictates its vibrational properties. We will explore the experimental methodology for acquiring a high-quality spectrum, interpret the key absorption bands, and compare its spectral features against structurally related alternatives to provide a comprehensive analytical context.

The Significance of Spectroscopic Analysis for Substituted Benzaldehydes

This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of multiple halogen substituents and a reactive aldehyde group makes it a valuable precursor for complex molecular architectures. Accurate structural confirmation is paramount, and FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and probing the electronic environment of the molecule. This guide will demonstrate how to leverage FTIR to confirm the identity and purity of this compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standardized procedure for obtaining the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and efficient technique for powder samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with a diamond or germanium ATR crystal, is powered on and has reached thermal equilibrium.

    • Perform a diagnostic check to ensure the instrument is functioning within its operational parameters. The causality here is to minimize instrumental drift and ensure wavenumber accuracy.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics. The sample spectrum is later ratioed against this background, effectively subtracting any environmental and instrumental interferences.[1] A typical background scan involves 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[1]

  • Sample Preparation and Analysis:

    • Place a small, representative amount of the this compound powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[1]

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution).

  • Data Processing:

    • The instrument software will automatically perform the background correction.

    • Apply an ATR correction algorithm if necessary. This software function accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Experimental Workflow Diagram

FTIR_Workflow A Instrument Preparation & Warm-up B Clean ATR Crystal A->B C Acquire Background Spectrum (16-32 scans @ 4 cm⁻¹ resolution) B->C D Place Sample on Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum (Same parameters as background) E->F G Automated Background Subtraction F->G H Data Processing (ATR Correction, Baseline Correction) G->H I Final Spectrum & Peak Analysis H->I Substituent_Effects cluster_mol Molecular Structure: this compound cluster_spec Resulting FTIR Spectral Features A Aldehyde Group (-CHO) S1 C=O Stretch (~1690 cm⁻¹) A->S1 Position affected by conjugation & induction S2 Aldehyde C-H Doublet (~2850, ~2750 cm⁻¹) A->S2 Diagnostic Feature B Aromatic Ring B->S1 Conjugation (-Δν) C Fluoro Substituents (-F) C->S1 Inductive Effect (+Δν) S4 Altered Ring Vibrations & C-H Bends C->S4 D Iodo Substituent (-I) D->S1 Inductive Effect (+Δν) D->S4 S3 Strong C-F Stretches (~1400-1000 cm⁻¹)

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-6-iodobenzaldehyde (DFIBA) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, often utilized in Suzuki-Miyaura cross-coupling reactions due to the labile C-I bond.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, specifically comparing its Electron Ionization (EI) fragmentation pattern against non-iodinated analogues (e.g., 2,3-difluorobenzaldehyde). Unlike standard aromatic aldehydes where


-cleavage dominates, DFIBA displays a unique "Halogen-Driven" fragmentation hierarchy , where the weak C-I bond energy (approx. 272 kJ/mol) competes with the standard formyl radical loss.

Part 1: Structural Analysis & Theoretical Basis[1]

The Molecule[2]
  • Formula:

    
    
    
  • Molecular Weight: 268.0 g/mol [1][2]

  • Key Substituents:

    • Aldehyde (C-1): Directs fragmentation via

      
      -cleavage (loss of H[1][2]• or CHO•).
      
    • Fluorine (C-2, C-3): Strong C-F bonds (approx. 485 kJ/mol) rarely break in EI-MS; they modify the electron density of the ring, stabilizing the resulting phenyl cations.

    • Iodine (C-6): The "Ortho Effect."[1][2] Positioned ortho to the aldehyde, the bulky iodine atom is sterically crowded and electronically labile, serving as a primary site for radical initiation.

Comparative Ionization Suitability

Before analyzing fragmentation, one must select the correct ionization mode.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Recommendation
Primary Signal Radical Cation

Protonated Adduct

EI for structural ID; ESI for purity.[1][2]
Fragmentation Extensive (Structural Fingerprint)Minimal (Soft ionization)Use EI to confirm the Iodine position.[2]
Limit of Detection High (nanogram range)Very High (picogram range)ESI is preferred for trace impurity quantitation.[2]
Key Risk Thermal degradation of C-I bondAdduct formation (

)
Ensure injector temp < 250°C for EI.[2]

Part 2: Fragmentation Analysis (EI-MS)

In standard benzaldehydes, the Base Peak is typically the benzoyl cation (


) or the phenyl cation (

). However, in DFIBA , the iodine atom alters this pathway significantly.
The "Iodine Switch" Mechanism

The fragmentation is a competition between two pathways:

  • Pathway A (Standard Aldehyde): Loss of the aldehydic hydrogen or CO.[1][2]

  • Pathway B (Iodine Ejection): Homolytic cleavage of the C-I bond.[1][2]

Because the C-I bond is weaker than the C-H bond of the aldehyde, Pathway B often dominates or occurs simultaneously , leading to a spectrum distinct from non-iodinated analogues.

Comparative Data Table: DFIBA vs. Analogues
Fragment / Ionm/z (DFIBA)m/z (2,3-Difluorobenzaldehyde)Interpretation (DFIBA Context)
Molecular Ion (

)
268 142Confirms presence of Iodine (+126 Da shift).[1][2]

267141Standard benzoyl cation formation.[1][2]

141 N/ADiagnostic Peak. Loss of Iodine radical.[1][2] Note that this m/z (141) overlaps with the

of the non-iodinated analogue.

239113Loss of formyl radical (Phenyl cation).[1][2]

240114Loss of carbon monoxide (rearrangement).[1][2]

113 N/ASequential loss of I and CO.[1][2] Results in the difluorophenyl cation (

).[2]

Part 3: Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. The "Ortho Effect" facilitates the interaction between the aldehyde oxygen and the iodine, but the primary driver is the weak C-I bond.

DFIBA_Fragmentation M Molecular Ion (M+) m/z 268 [C7H3F2IO]+. MH [M - H]+ m/z 267 (Difluoro-iodobenzoyl cation) M->MH - H• (1 Da) MCO [M - CO]+ m/z 240 (Difluoro-iodobenzene radical) M->MCO - CO (28 Da) MI [M - I]+ m/z 141 (Difluorobenzoyl cation equivalent) M->MI - I• (127 Da) (Weak C-I Bond) MH->MCO - CO Phenyl Difluorophenyl Cation m/z 113 [C6H3F2]+ MCO->Phenyl - I• MI->Phenyl - CO (28 Da) Benzyne Difluorobenzyne m/z 111 [C6H2F2]+. Phenyl->Benzyne - H2 (2 Da)

Figure 1: Competing fragmentation pathways for this compound.[1][2] The green path (Iodine loss) is characteristic of aryl iodides.

Part 4: Experimental Protocol (GC-MS)

To replicate these results or validate the purity of DFIBA, follow this self-validating protocol. This method minimizes thermal degradation of the C-I bond in the injector port.

Sample Preparation[3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1][2] Avoid methanol (potential hemiacetal formation).[1][2]

  • Concentration: 100 µg/mL (100 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate salts from synthesis.

GC-MS Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 220°C (Critical: Standard 250°C+ can cause thermal de-iodination).

  • Injection Mode: Split 10:1.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source Temp: 230°C.

  • Scan Range: m/z 40–350.[1][2]

System Suitability (Self-Validation)
  • Check: Inject a blank solvent.[1][2] Ensure no "ghost" peaks at m/z 127 (Iodine background).

  • Check: Inject the standard.

    • Pass Criteria: The intensity of m/z 268 (

      
      ) should be at least 10% of the base peak. If m/z 268 is missing and m/z 141 is dominant, the injector is too hot (thermal degradation).
      

Part 5: Application in Drug Development

In a drug development context, DFIBA is often a "Building Block."[1][2] The fragmentation pattern is used for:

  • Impurity Profiling (De-iodination):

    • If the synthesis uses Pd-catalyzed coupling, the starting material (DFIBA) must be distinguished from the de-iodinated side product (2,3-difluorobenzaldehyde).

    • Differentiation: Monitor m/z 268.[1][2] If only m/z 142 is present, the iodine has been lost (either chemically or thermally).

  • Regioisomer Confirmation:

    • The "Ortho Effect" (interaction between I and CHO) is specific to the 6-iodo isomer. Isomers like 4-iodo or 5-iodo will show a stronger

      
       and less intense 
      
      
      
      because the iodine is distant from the carbonyl group.[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text on homolytic cleavage of halides).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Benzaldehyde and Halogenated Derivatives Fragmentation. National Institute of Standards and Technology.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Reference for C-I bond weakness and isotope patterns).

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Detailed mechanisms on ortho-effects in aromatic aldehydes).

  • PubChem. (2024).[1][2] 2,3-Difluorobenzaldehyde Compound Summary. National Library of Medicine.[1][2] [2]

Sources

A Senior Application Scientist's Guide to Distinguishing 2,3-Difluoro-6-iodobenzaldehyde from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Regiochemical Fidelity

In the landscape of pharmaceutical synthesis and materials science, polysubstituted aromatic compounds are foundational building blocks. 2,3-Difluoro-6-iodobenzaldehyde is a key intermediate, valued for the specific reactivity conferred by its unique arrangement of an aldehyde and three distinct halogen substituents. However, synthetic routes can often yield a mixture of regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents.

Misidentifying a regioisomer can have profound consequences, leading to the synthesis of incorrect target molecules, erroneous structure-activity relationship (SAR) data, and ultimately, the failure of research and development programs.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques used to unambiguously confirm the structure of this compound and differentiate it from its closely related isomers. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Challenge: Identical Mass, Divergent Chemistry

The core challenge in analyzing regioisomers of difluoro-iodobenzaldehyde is that they share the same molecular formula (C₇H₃F₂IO) and, therefore, the same exact mass. Standard low-resolution mass spectrometry will be insufficient for differentiation. The key to their distinction lies in probing the unique electronic environment and spatial relationships of the atoms within each isomer. This requires a synergistic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identification and chromatography for separation and purity assessment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers.[2] By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, we can glean detailed information about connectivity and spatial proximity. For fluorinated compounds, ¹⁹F NMR provides an exceptionally clear and sensitive window into the molecular structure.[3][4]

A. ¹⁹F NMR: The Most Direct Probe

Expertise & Experience: Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance, high sensitivity, and a vast chemical shift range that minimizes signal overlap.[4][5][6] The chemical shift of a fluorine nucleus is exquisitely sensitive to its electronic environment, which is dictated by the nature and position of adjacent substituents. Furthermore, through-bond spin-spin coupling between fluorine nuclei (JFF) and between fluorine and protons (JHF) provides definitive proof of connectivity.

Trustworthiness: The magnitude of the JFF coupling constant is highly dependent on the number of bonds separating the two fluorine atoms.

  • ³JFF (ortho): Typically 15-25 Hz

  • ⁴JFF (meta): Typically 0-7 Hz

  • ⁵JFF (para): Typically 5-15 Hz

For our target molecule, This compound , we expect to see a significant ortho coupling (³JFF). In contrast, an isomer like 2,5-Difluoro-4-iodobenzaldehyde would exhibit a meta coupling (⁴JFF), which is substantially smaller. This single piece of data provides a powerful and immediate diagnostic test.

Regioisomer Expected ¹⁹F Signals Key Differentiating Feature
This compound Two distinct doublets in the aromatic fluorine region.Large ³JFF coupling constant (ortho, ~20 Hz).
2,5-Difluoro-4-iodobenzaldehyde Two distinct doublets (or more complex multiplets due to ¹H coupling).Small ⁴JFF coupling constant (meta, <7 Hz).
2,6-Difluoro-4-iodobenzaldehyde One singlet (due to chemical equivalence).Absence of F-F coupling.
B. ¹H NMR: Mapping the Proton Environment

Expertise & Experience: While the aromatic region of the ¹H NMR spectrum can be complex, it provides crucial corroborating evidence. The aldehyde proton is a key landmark, typically appearing as a singlet far downfield (δ 9.5-10.5 ppm).[7] The number of signals, their integration, and their splitting patterns (multiplicity) in the aromatic region (δ 7.0-8.5 ppm) reveal the number and relative positions of the ring protons.

Trustworthiness: For This compound , there are only two protons on the aromatic ring. We would expect to see two distinct signals, each integrating to 1H. Their splitting will be governed by coupling to each other (³JHH, typically 7-9 Hz) and to the fluorine atoms (³JHF and ⁴JHF). An isomer like 3,5-Difluoro-2-iodobenzaldehyde would also have two aromatic protons, but their chemical and magnetic environments would be different, leading to a different spectral pattern.

C. 2D NMR (HMBC & NOESY): The Unambiguous Confirmation

Expertise & Experience: When 1D NMR spectra are ambiguous, 2D techniques provide the final, definitive answer by mapping correlations between nuclei.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For our target molecule, a critical correlation would be observed between the aldehyde proton (¹H) and the carbon atom bonded to the iodine (C6). This confirms the ortho relationship between the aldehyde and iodine, a key structural feature.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects nuclei that are close in space (<5 Å), regardless of their bonding.[1] A strong NOE signal between the aldehyde proton and the fluorine at the C2 position would provide incontrovertible evidence for the This compound structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve aromatic couplings.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This simplifies the spectrum to show only F-F couplings. Note the chemical shifts and measure the JFF coupling constants accurately.

  • 2D NMR Acquisition: If ambiguity remains, perform HMBC and NOESY experiments. Optimize acquisition parameters for expected long-range correlations. For HMBC, set the long-range coupling delay to detect correlations of ~8 Hz. For NOESY, use a mixing time of 500-800 ms.

cluster_NMR Definitive Structure Elucidation Workflow Step1 Acquire 1D ¹⁹F NMR Step2 Measure JFF Coupling Step1->Step2 Step3 Compare to Known Values (ortho, meta, para) Step2->Step3 Decision Is Structure Unambiguous? Step3->Decision Step4 Acquire 2D NMR (HMBC, NOESY) Decision->Step4 No Conclusion Confirm Regiochemistry Decision->Conclusion Yes Step5 Map Through-Bond & Through-Space Correlations Step4->Step5 Step5->Conclusion

Caption: NMR workflow for unambiguous isomer identification.

II. Chromatographic Techniques: Separation is the First Step

Before definitive identification by NMR, it is crucial to ensure the sample is pure and, if it's a mixture, to separate the isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for this.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC separates compounds based on their boiling points and interactions with the stationary phase of the column.[8][9] While regioisomers often have similar boiling points, subtle differences in polarity and shape can be exploited for separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or HP-5) or a more polar DB-624, is an excellent starting point.[9][10]

Trustworthiness: Coupling GC with a mass spectrometer (GC-MS) provides a retention time for separation and a mass spectrum for detection. While the electron ionization (EI) mass spectra of regioisomers are often nearly identical, the chromatographic separation is key.[11] A sharp, single peak indicates a pure sample, while multiple peaks with the same molecular ion suggest the presence of isomers.

Experimental Protocol: GC-MS Analysis

  • System: Agilent GC-MS system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-350 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

B. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a robust alternative for separation, particularly for less volatile or thermally sensitive compounds. For aromatic positional isomers, standard C18 columns may not provide sufficient resolution. Stationary phases that facilitate π-π interactions are often superior.[12][13]

Trustworthiness: A Pentafluorophenyl (PFP) stationary phase is highly recommended.[14] The electron-deficient ring of the PFP phase interacts differently with the electron density of each regioisomer, which is modulated by the positions of the F, I, and CHO groups. This provides an alternative selectivity mechanism to the purely hydrophobic interactions of a C18 column, often achieving baseline separation where other columns fail.[14]

cluster_HPLC HPLC Method Development for Isomer Separation Start Dissolve Isomer Mixture in Mobile Phase Col_Choice Select Column (PFP or Phenyl-Hexyl Recommended) Start->Col_Choice MP_Choice Initial Mobile Phase (e.g., 60:40 Acetonitrile:Water) Col_Choice->MP_Choice Inject Inject Sample & Run Gradient MP_Choice->Inject Eval Evaluate Resolution Inject->Eval Optim Adjust Gradient or Organic Modifier Eval->Optim Inadequate Success Baseline Separation Achieved Eval->Success Adequate Optim->Inject

Caption: HPLC workflow for separating regioisomers.

Conclusion: A Multi-Faceted, Self-Validating Approach

Distinguishing this compound from its regioisomers requires a methodical and multi-technique approach. While chromatographic methods like GC-MS and HPLC are indispensable for assessing purity and achieving separation, they do not provide unambiguous structural proof on their own.

The definitive identification rests upon NMR spectroscopy. The combination of ¹⁹F NMR, with its sensitivity to the local electronic environment and characteristic JFF couplings, and 2D NMR techniques like HMBC and NOESY, which map the complete bonding and spatial network of the molecule, provides an unassailable confirmation of regiochemistry. By integrating these techniques, researchers can proceed with absolute confidence in the structural integrity of their chemical intermediates, ensuring the validity and success of their scientific endeavors.

References

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • HPLC Column for Structural Isomers. Nacalai Tesque, Inc. [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014) Agilent Technologies, Inc. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015) Royal Society of Chemistry. [Link]

  • Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. (1977) Canadian Journal of Chemistry. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025) MDPI. [Link]

  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

  • Fluorine NMR. University of Ottawa. [Link]

  • 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022) National Institutes of Health (NIH). [Link]

  • 2,6-Difluoro-4-iodobenzaldehyde. PubChem. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017) AZoM. [Link]

  • Method for preparing 2,3-difluorobenzaldehyde. (2012)
  • Synthesis route of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (S7). ResearchGate. [Link]

  • Supporting Information for: Competing hydrogen-bond and halogen-bond donors in crystal engineering. The Royal Society of Chemistry. [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 C. ResearchGate. [Link]

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. (2023) MDPI. [Link]

  • 2-Iodobenzaldehyde. PubChem. [Link]

  • 4-Iodobenzaldehyde. PubChem. [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]

  • 2,3-Difluorobenzaldehyde. PubChem. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. (2019) Office of Justice Programs. [Link]

Sources

Analytical Validation Guide: Elemental Analysis of 2,3-Difluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-6-iodobenzaldehyde (


) presents a unique analytical challenge due to its high halogen content (combined >60% by mass) and low melting point (36–40 °C). Standard automated combustion techniques often fail to yield accurate results for this compound because iodine tends to sublime rather than combust completely, and fluorine aggressively attacks the silica quartz tubes used in conventional analyzers.

This guide compares the efficacy of Automated Dynamic Flash Combustion (ADFC) against the classical Schöniger Oxygen Flask Combustion (OFC) , providing a validated protocol for researchers requiring high-purity structural confirmation.

Part 1: Theoretical Framework

Before initiating experimental workflows, the theoretical elemental composition must be established as the baseline for purity validation.

Compound: this compound Molecular Formula:


Molecular Weight:  267.99  g/mol 
Theoretical Composition Calculation
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.011784.07731.37%
Hydrogen H1.00833.0241.13%
Fluorine F18.998237.99614.18%
Iodine I126.9041126.90447.35%
Oxygen O15.999115.9995.97%
Total 268.00 100.00%

Critical Insight: The Iodine content (47.35%) is the dominant mass fraction. A standard CHN analysis that ignores halogens will only account for ~32.5% of the sample mass, leaving the majority of the compound unverified.

Part 2: Method Comparison & Selection

For this specific poly-halogenated molecule, selecting the correct analytical technique is binary: success or instrument damage.

Comparative Analysis: ADFC vs. Schöniger (OFC)
FeatureMethod A: Automated Dynamic Flash Combustion (CHN) Method B: Schöniger Flask + Ion Chromatography (Recommended)
Primary Analyte C, H, N (Indirectly O)F, I, S, Cl (Direct measurement)
Suitability for

Low to Medium . Requires specific additives (

or

) to prevent F from etching the quartz tube.
High . The "Gold Standard" for high-halogen compounds.
Iodine Handling Poor. Iodine often forms

gas which can deposit in detectors or escape detection.
Excellent. Iodine is trapped in alkaline absorbent and reduced to Iodide (

) for titration/IC.
Sample Size Micro (1–3 mg)Macro/Semi-micro (10–50 mg)
Risk Factor High. Fluorine can permanently damage the combustion reactor.Low. Combustion occurs in a closed borosilicate flask; no delicate sensors exposed to flame.

Verdict: For this compound, a hybrid approach is required. Use Method A (with additives) strictly for Carbon/Hydrogen confirmation, and Method B (Schöniger) for quantitative Fluorine and Iodine determination.

Part 3: Experimental Protocol (Schöniger Flask Method)

This protocol focuses on the Schöniger Oxygen Flask method, as it is the only reliable way to quantify the 61.5% halogen mass fraction without specialized combustion-IC hardware.

Phase 1: Sample Preparation (Crucial for Low MP Solids)

Expert Note: This compound melts at ~36 °C. Body heat transferred through gloves can melt the sample, causing weighing errors.

  • Chill the sample vial to 4 °C prior to handling.

  • Use a pre-cooled micro-spatula.

  • Weigh 15–20 mg of sample onto ash-free filter paper (Whatman No. 42 or equivalent).

  • Fold the paper into a "flag" configuration, ensuring the fuse strip protrudes.

Phase 2: The Combustion (The "Oxygen Blast")

Safety: This step involves an instantaneous deflagration inside a glass vessel.[1] Wear a face shield and use a safety screen.

  • Absorbent Preparation:

    • For Fluorine: Add 10 mL deionized water + 0.5 mL

      
       NaOH to the 500 mL Schöniger flask.
      
    • For Iodine: Add 10 mL deionized water + 1.0 mL Hydrazine Hydrate (to reduce

      
       immediately).
      
  • Oxygen Charge: Flush the flask with pure

    
     for 60 seconds.
    
  • Ignition:

    • Clamp the stopper (holding the platinum basket with the sample) securely.

    • Ignite the paper fuse and immediately insert into the flask.

    • Invert the flask once ignition is complete to coat the walls with the absorbent solution.

  • Absorption: Allow the flask to stand for 30 minutes with intermittent shaking. The mist must clear completely.

Phase 3: Quantification (Titration/IC)

Once the halogens are trapped in the aqueous phase:

  • Fluorine: Analyze via Ion Selective Electrode (ISE) or Ion Chromatography (IC) using a conductivity detector.

  • Iodine: Potentiometric titration with

    
     Silver Nitrate (
    
    
    
    ) is preferred over IC for high concentrations due to the "memory effect" of iodine on IC columns.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing poly-halogenated benzaldehydes, ensuring instrument safety and data integrity.

AnalyticalWorkflow Start Sample: this compound CheckMP Check MP (~38°C) Handle with Cold Tools Start->CheckMP Split Split Sample CheckMP->Split PathA Path A: Carbon/Hydrogen Split->PathA PathB Path B: Halogens (F, I) Split->PathB Additives Add WO3 / V2O5 (Fluorine Scavenger) PathA->Additives CombustionA Flash Combustion (900°C) Additives->CombustionA Additives->CombustionA Protects Quartz DetectA TCD Detection (Result: %C, %H) CombustionA->DetectA Schoniger Schöniger Flask (Oxygen Atmosphere) PathB->Schoniger Absorb Absorb into NaOH/Hydrazine Schoniger->Absorb SplitHalogen Aliquot Split Absorb->SplitHalogen MeasureF Ion Chromatography (Measure F-) SplitHalogen->MeasureF MeasureI Potentiometric Titration (AgNO3 vs I-) SplitHalogen->MeasureI

Figure 1: Dual-pathway analytical workflow. Path A utilizes additives to protect automated analyzers, while Path B (Schöniger) ensures accurate halogen recovery.

Part 5: Data Validation & Troubleshooting

To ensure the trustworthiness of your data, apply these acceptance criteria:

ParameterAcceptance Range (

Theory)
Common Failure ModeCorrective Action
Carbon

Low %CIncomplete combustion due to Iodine charring. Increase

flow or burn time.
Iodine

Low %IIodine sublimation before combustion. Ensure tight sample encapsulation; use liquid titration if solid method fails.
Fluorine

High %FPhosphorus contamination (if P-containing additives used) or glass etching leaching ions. Use plastic vessels for F analysis.
Self-Validating System (Quality Control)

Before running the target molecule, run a 4-Fluorobenzoic acid standard.

  • Why? It contains both Carboxylic acid (stable C) and Fluorine.

  • Pass Criteria: If the F recovery is <98%, your absorption solution is saturated or the combustion temperature is insufficient. Do not proceed to the Iodo-compound until this passes.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91).

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method.[1]

  • Sigma-Aldrich. (2024).[2] Product Specification: 2-Fluoro-6-iodobenzaldehyde (Analog).

  • Measurlabs. (2023). Combustion Ion Chromatography (CIC) for Halogen Analysis.[3][4]

  • Mikroanalytisches Labor Pascher. (n.d.). Halogen Analysis: Fluorine, Chlorine, Bromine, Iodine.[4][5][6][7][8][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.